cynandione A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 |
InChI Key |
DYQDHRLBSZIKEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |
Synonyms |
cynandione A |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of cynandione A
An In-depth Technical Guide to Cynandione A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, a bioactive natural product with significant therapeutic potential.
Chemical Structure and Properties
This compound is a bis-acetophenone, a type of phenolic compound, first isolated from the roots of Cynanchum wilfordii.[1][2] Its structure is characterized by a biaryl linkage between two substituted acetophenone units.
Chemical Identifiers:
-
IUPAC Name: 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone[3]
-
SMILES: CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O[3]
-
InChI Key: DYQDHRLBSZIKEM-UHFFFAOYSA-N[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [3] |
| Molecular Weight | 302.28 g/mol | [2] |
| Exact Mass | 302.0790 g/mol | [2] |
| XlogP | 2.6 | [4] |
| Rotatable Bond Count | 3 | [5] |
Synthesis of this compound
A practical and scalable two-step, one-pot synthesis for this compound has been developed, enabling gram-scale production for in-depth biological evaluations.[1][6][7]
Experimental Protocol: One-Pot Gram-Scale Synthesis
This synthesis involves four sequential chemical transformations within a single reaction vessel: tandem oxidation, regioselective arylation, subsequent oxidation, and final reduction.[7]
Materials:
-
2-acetylhydroquinone
-
2,5-dihydroxyacetophenone
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (AcOH)
-
Zinc (Zn) powder
-
Ethyl acetate (EtOAc)
-
Celite
-
Magnesium sulfate (MgSO₄)
Procedure: [7]
-
To a solution of 2-acetylhydroquinone (1.0 equiv) and 2,5-dihydroxyacetophenone (1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (2.1 equiv).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (1.0 equiv).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Filter the mixture through Celite.
-
Dilute the filtrate and extract twice with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield this compound.
Logical Workflow for this compound Synthesis
Caption: One-pot synthesis workflow for this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective activities.[7][8][9]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways in immune cells.
Key Mechanisms:
-
Inhibition of NF-κB and MAPK Signaling: this compound significantly decreases the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] It achieves this by inhibiting the phosphorylation of IκB-α and MAP kinases (ERK and p38), which in turn prevents the nuclear translocation and DNA binding activity of NF-κB.[10][12]
-
Activation of α7 Nicotinic Acetylcholine Receptor (α7 nAChR): this compound activates the α7 nAChR on macrophages, leading to the expression of the anti-inflammatory cytokine IL-10.[2][8] This effect is blocked by α7 nAChR antagonists.[8]
Quantitative Data on Anti-inflammatory Effects
| Assay | Cell/Animal Model | Treatment | Result | Reference |
| NO Production | LPS-treated RAW264.7 macrophages | This compound | Dose-dependent decrease | [10] |
| PGE₂ Production | LPS-treated RAW264.7 macrophages | This compound | Dose-dependent decrease | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-injected C57BL/6 N mice | This compound (1, 10 mg/kg, IP) | Significant decrease in plasma levels | [11] |
| Survival Rate | Mice with lethal endotoxemia | This compound | Improved survival | [10] |
Signaling Pathway of this compound in Inflammation
Caption: this compound's dual anti-inflammatory mechanism.
Metabolic Regulation
This compound plays a role in regulating lipid metabolism and adipocyte differentiation.
Key Mechanisms:
-
Inhibition of Hepatic Lipogenesis: In HepG2 cells, this compound inhibits de novo lipogenesis by activating the LKB1/AMPK pathway.[2][13] This leads to a decrease in the mRNA levels of SREBP-1c, a key transcription factor for lipogenic genes.[13]
-
Induction of Beige Adipocyte Differentiation: this compound causes the nuclear translocation of SIRT1 via a PKA-dependent signaling pathway in 3T3-L1 cells, which promotes the differentiation of white adipocytes into beige adipocytes ("beiging").[2]
Signaling Pathway in Metabolic Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C16H14O6) [pubchemlite.lcsb.uni.lu]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a bioactive acetophenone, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Cynanchum genus, a member of the Apocynaceae (formerly Asclepiadaceae) family. The roots of these plants are the principal repository of this compound. Documented natural sources of this compound include:
-
Cynanchum wilfordii (Maxim.) Hemsl.: This is the most frequently cited source for the isolation of this compound. The roots of C. wilfordii have been reported to contain significant quantities of this compound.[1][2]
-
Cynanchum atratum Bunge: Various chemical constituent studies have identified the presence of acetophenones, including this compound, in the roots of this species.
-
Cynanchum taiwanianum (Yamazaki) Hsieh: Research on this species has also led to the isolation and characterization of this compound.
The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. One study reported the content of this compound in the roots of Cynanchum wilfordii to be approximately 0.274%.[2] Another analysis of a 90% ethanol extract of C. wilfordii found the this compound content to be around 21.0 mg/g of the extract.[3]
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following sections detail the experimental protocols derived from published literature.
Extraction
The initial step involves the extraction of the dried and powdered plant material, usually the roots, with an appropriate solvent to liberate the secondary metabolites, including this compound.
Experimental Protocol: Extraction
-
Plant Material Preparation: The roots of the selected Cynanchum species are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is extracted with an organic solvent. 90% ethanol has been identified as an optimal extraction solvent.[3][4] The extraction is typically performed at room temperature over a period of 48 hours. The process is often repeated to ensure exhaustive extraction.
-
Concentration: The resulting hydroalcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The yield of the dried crude extract from the starting plant material has been reported to be approximately 30.8% (w/w).[4]
Solvent Partitioning
The crude extract is a complex mixture of various compounds. Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents of varying polarities. This compound is known to be enriched in the ethyl acetate fraction.
Experimental Protocol: Solvent Partitioning
-
Suspension in Water: The dried crude extract (e.g., 100 g) is suspended in distilled water.[4]
-
Sequential Partitioning: The aqueous suspension is then sequentially partitioned with a series of organic solvents of increasing polarity. This is typically performed in a separatory funnel. The common solvent sequence is:
-
n-hexane
-
Dichloromethane
-
Ethyl acetate
-
n-butanol
-
-
Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective dried fractions. This compound is predominantly found in the ethyl acetate fraction. In one study, 2.55 g of an ethyl acetate fraction was obtained from 100 g of the initial crude extract.[4]
Chromatographic Purification
The final step in the isolation of pure this compound involves chromatographic techniques. Column chromatography using silica gel is the most common method.
Experimental Protocol: Chromatographic Purification
-
Adsorption onto Stationary Phase: The dried ethyl acetate fraction is adsorbed onto a solid support, such as Celite or silica gel.
-
Vacuum Liquid Chromatography (VLC) (Optional): The adsorbed sample can be subjected to VLC on a silica gel column for initial fractionation.
-
Silica Gel Column Chromatography: The enriched fraction from VLC, or the entire ethyl acetate fraction, is loaded onto a silica gel column. The column is then eluted with a solvent system of appropriate polarity to separate the individual components. A reported solvent system for the elution of this compound is a mixture of hexane/ethyl acetate/methanol in a ratio of 3:1:0.3 .[4]
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound, which has been described as yellow needles.[4]
Data Presentation
Table 1: Quantitative Data on this compound Isolation from Cynanchum wilfordii
| Parameter | Value | Reference |
| Starting Material | Dried roots | [1] |
| Extraction Solvent | 90% Ethanol | [3] |
| Crude Extract Yield | ~30.8% (w/w) | [4] |
| This compound Content in Plant | ~0.274% | [2] |
| This compound Content in 90% EtOH Extract | ~21.0 mg/g | |
| Solvent for Partitioning | n-hexane, dichloromethane, ethyl acetate, n-butanol | [4] |
| Fraction Containing this compound | Ethyl Acetate | [4][5] |
| Column Chromatography Stationary Phase | Silica Gel | [4] |
| Column Chromatography Mobile Phase | Hexane:Ethyl Acetate:Methanol (3:1:0.3) | [4] |
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cynanchum wilfordii의 성분함량 분석 -한국한의학연구원논문집 | 학회 [koreascience.kr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a biacetophenone first isolated from the roots of Cynanchum wilfordii, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, and exploring its significant neuroprotective, anti-inflammatory, and metabolic regulatory properties. The document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the intricate signaling pathways through which this compound exerts its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
This compound was first isolated from the dried roots of Cynanchum wilfordii Hemsley (Asclepiadaceae), a plant used in traditional Asian medicine.[1] Initial studies focused on identifying neuroprotective compounds from natural sources, leading to the discovery of this compound's ability to protect cultured rat cortical neurons from oxidative stress-induced toxicity.[1] The structure of this compound was elucidated as a unique biacetophenone, sparking interest in its synthesis and further biological evaluation. The first total synthesis of this compound was reported in 2005, which paved the way for more extensive research into its pharmacological potential.
Chemical Synthesis
The limited availability of this compound from natural sources necessitated the development of efficient synthetic routes.
First Total Synthesis
The initial synthesis of this compound was a multi-step process that provided proof of concept but was not amenable to large-scale production.
One-Pot Gram-Scale Synthesis
A significant advancement in the synthesis of this compound was the development of a one-pot, gram-scale method. This highly efficient process has made this compound more accessible for in-depth biological studies.[2]
Experimental Protocol: One-Pot Gram-Scale Synthesis of this compound [2]
-
Reaction Setup: To a solution of 2,5-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) and 2,4-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (CH2Cl2, 50 mL), add silver(I) oxide (Ag2O) (3.2 g, 13.8 mmol, 2.1 equiv).
-
Oxidative Coupling: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Reduction: To the crude reaction mixture, add acetic acid (AcOH, 30 mL), water (15 mL), and zinc powder (430 mg, 6.57 mmol, 1.0 equiv).
-
Workup: Stir the mixture at room temperature for 4 hours. Filter the mixture through Celite, and dilute the filtrate with ethyl acetate (EtOAc). Extract the aqueous layer twice with EtOAc.
-
Purification: Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO4). Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with significant potential in the areas of neuroprotection, anti-inflammation, and metabolic regulation.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties against various neurotoxic insults.
Quantitative Data: Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxin | Effective Concentration | Observed Effect | Reference |
| Cell Viability | Rat Cortical Neurons | Hydrogen Peroxide (H2O2) | 50 µM | Significantly reduced neurotoxicity | [1] |
| Cell Viability | Rat Cortical Neurons | L-glutamate | 50 µM | Alleviated neurotoxicity | [1] |
| Cell Viability | PC12 cells | L-glutamate (5 mM) | 10 - 100 µM | Dose-dependently mitigated neurotoxicity | [3] |
| Cell Viability | Cerebellar Granule Neurons | L-glutamate (100 µM) | 10 - 100 µM | Dose-dependently mitigated neurotoxicity | [3] |
Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Cytotoxicity [3]
-
Cell Culture: Culture PC12 cells or primary cerebellar granule neurons in appropriate media and conditions. Plate cells onto poly-L-lysine-coated 24-well dishes.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 6 hours.
-
Induction of Neurotoxicity: Expose the cells to L-glutamate (5 mM for PC12 cells, 100 µM for cerebellar granule neurons) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulus | Effective Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent (up to 200 µM) | Significant decrease in NO production | [4] |
| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | Dose-dependent (up to 200 µM) | Significant decrease in PGE2 production | [4] |
| Cytokine Production (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | LPS | Dose-dependent | Attenuated expression | [4] |
| Nitric Oxide (NO) Production | BV-2 Microglial Cells | LPS | Dose-dependent (up to 80 µM) | Significant decrease in NO production | [5] |
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages [4]
-
Cell Culture: Culture RAW264.7 macrophages in serum-free medium for 18 hours.
-
Treatment: Incubate the cells with various concentrations of this compound for 24 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS, 1 µg/mL) to the cell culture and incubate for another 24 hours.
-
Measurement of Nitric Oxide (NO): Determine the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. Measure the absorbance at 550 nm.
-
Measurement of Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.
Signaling Pathway: MAPK/NF-κB Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4]
Regulation of Lipogenesis
This compound has been found to inhibit hepatic de novo lipogenesis, suggesting its potential in addressing metabolic disorders.[6]
Quantitative Data: Inhibition of Lipogenesis by this compound
| Assay | Cell Line | Stimulus | Effective Concentration | Observed Effect | Reference |
| SREBP-1c mRNA levels | HepG2 cells | LXRα agonists (GW3954, T0901317) | Not specified | Suppressed the increased levels of SREBP-1c | [6] |
Experimental Protocol: Hepatic Lipogenesis Assay [6]
-
Cell Culture: Culture HepG2 human hepatoma cells in appropriate media.
-
Induction of Lipogenesis: Treat cells with a lipogenesis inducer, such as the LXRα agonist T0901317 or a mixture of oleic and palmitic acids.
-
Treatment: Co-treat the cells with various concentrations of this compound.
-
Assessment of Lipogenesis:
-
Gene Expression Analysis: Measure the mRNA levels of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase (ACC), using quantitative real-time PCR (qPCR).
-
Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O and quantify the staining.
-
Signaling Pathway: LKB1/AMPK Activation by this compound
This compound inhibits lipogenesis by activating the LKB1/AMP-activated protein kinase (AMPK) signaling pathway.[6]
Conclusion
This compound stands out as a natural product with significant therapeutic potential. Its well-elucidated synthesis and characterized biological activities, particularly in neuroprotection, anti-inflammation, and metabolic regulation, make it a compelling candidate for further drug development. The detailed protocols and pathway diagrams provided in this guide aim to facilitate future research and accelerate the translation of this compound's promising preclinical findings into clinical applications.
References
- 1. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Cynandione A: Physical, Chemical, and Biological Properties
Cynandione A is a bioactive acetophenone, specifically a biaryl product with a bis-acetophenone structure, primarily isolated from the roots of Cynanchum wilfordii[1][2], a traditional remedy in East Asian medicine.[1] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects, have made it a subject of significant interest for researchers and drug development professionals.[1][3] This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [4][5][6] |
| Molecular Weight | 302.28 g/mol | [4][5][6] |
| CAS Number | 168706-29-4 | [4][6] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (2 mg/mL, clear) | |
| IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [5] |
| InChI | 1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 | [5] |
| InChIKey | DYQDHRLBSZIKEM-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O | [5] |
| Purity | ≥98% (HPLC) | [4] |
Table 2: Spectroscopic Data for this compound
Spectroscopic data are essential for the structural elucidation and identification of this compound.
| Technique | Data | Source |
| ¹H NMR (600 MHz, DMSO-d₆), δ (ppm) | 10.31 (s, 1H), 9.31 (s, 1H), 8.52 (s, 1H), 7.71 (d, J=9.0 Hz, 1H), 6.74 (d, J=8.7 Hz, 1H), 6.69 (d, J=8.7 Hz, 1H), 6.44 (d, J=8.9 Hz, 1H), 2.54 (s, 3H), 2.21 (s, 3H) | [1] |
| ¹³C NMR (150 MHz, DMSO-d₆), δ (ppm) | 203.15, 203.06, 162.50, 162.29, 147.95, 146.93, 132.21, 130.20, 118.10, 117.34, 115.75, 112.32, 111.49, 107.48, 30.70, 26.19 | [1] |
| IR (neat, cm⁻¹) | 3490, 3356, 3076, 1664, 1500, 1308, 1149, 1049, 803 | [7] |
| HRMS (ESI) | Calculated for C₁₆H₁₃O₆ [M-H]⁻: 301.07066, Found: 301.06924 | [7] |
Experimental Protocols
The limited natural availability of this compound has necessitated the development of efficient synthetic methods to support in-depth biological research.[1]
One-Pot Gram-Scale Synthesis of this compound
A practical and scalable two-step synthesis has been developed, which proceeds through a one-pot tandem oxidation/regioselective arylation of 1,4-hydroquinone.[7][8]
Materials:
-
2-Acetyl-1,4-hydroquinone (Compound 5)
-
2-Acetyl-1,4-hydroquinone (Compound 6, same as 5)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetic Acid (AcOH)
-
Zinc (Zn) powder
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure: [1]
-
To a solution of compound 5 (1.0 g, 6.57 mmol, 1.0 equiv) and compound 6 (1.0 g, 6.57 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (3.2 g, 2.1 equiv).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere. The reaction involves the oxidation of the hydroquinone to its corresponding benzoquinone, followed by a regioselective conjugate addition.
-
To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (430 mg, 1.0 equiv).
-
Stir this new mixture at room temperature for 4 hours to reduce the oxidized benzoquinone form of this compound back to the desired product.
-
Filter the mixture through Celite. Dilute the filtrate and extract it twice with EtOAc.
-
Wash the combined organic layer with water and brine, then dry it over MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel (hexane/acetone, 2:1) to yield this compound (1.6 g, 82% yield).
General Analytical Methods
-
Reaction Monitoring: Reactions are monitored by thin-layer chromatography (TLC) using silica gel 60 F-254 plates. Compounds are visualized under UV light or by staining with potassium permanganate or anisaldehyde solutions.[7]
-
Purification: Flash column chromatography is performed using silica gel 60 (230–400 mesh).[7]
-
Structural Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a 600 MHz spectrometer at ambient temperature. Chemical shifts are reported in ppm (δ) relative to the solvent reference peak.[1][7]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities by modulating key cellular signaling pathways.
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties through multiple mechanisms. It inhibits the lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[2][9] This is achieved by suppressing the activation of NF-κB and MAPK signaling pathways.[2][9]
Furthermore, this compound's anti-inflammatory action is mediated by the activation of the macrophage α7 nicotinic acetylcholine receptor (α7 nAChR), which leads to the expression of the anti-inflammatory cytokine IL-10.[4][6][10] This subsequently inhibits the overproduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10]
Hepatoprotective Effects
This compound has been shown to inhibit hepatic de novo lipogenesis, a key factor in non-alcoholic fatty liver disease (NAFLD).[11] It exerts this effect by activating the LKB1/AMPK pathway in liver cells.[6][11] The activation of AMP-activated protein kinase (AMPK) leads to the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a crucial transcription factor for lipogenesis.[11]
Neuroprotective and Antineuropathic Pain Effects
This compound exhibits neuroprotective properties and has been found to alleviate neuropathic pain. This effect is mediated through an α7-nAChR-dependent signaling complex in spinal microglia, which increases the expression of IL-10 and β-endorphin.[3]
Adipocyte Differentiation
In 3T3-L1 preadipocytes, this compound induces "beiging" (the differentiation of white adipose tissue into beige adipose tissue, which has thermogenic properties). This process is mediated by the PKA signaling pathway, which results in the nuclear translocation of SIRT1 (sirtuin 1).
Experimental Workflow Visualization
The one-pot synthesis of this compound involves a sequence of four key chemical transformations within a single reaction vessel.[1]
References
- 1. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and PHA-543613 inhibit inflammation and stimulate macrophageal IL-10 expression following α7 nAChR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a bioactive acetophenone derived from the root of Cynanchum wilfordii, has emerged as a compound of significant interest within the scientific community. Possessing a range of pharmacological activities, it presents a compelling case for further investigation in drug discovery and development. This document provides a detailed overview of the fundamental molecular characteristics of this compound, serving as a foundational guide for researchers.
Core Molecular Data
A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from dosage calculations to spectrometric analysis.
Molecular Formula and Weight
The chemical composition and molar mass of this compound have been definitively established through multiple analytical techniques. The empirical formula for this compound is C16H14O6 [1][2][3][4][5]. This composition results in a molecular weight of approximately 302.28 g/mol [1][2][3][5].
| Property | Value | Source |
| Molecular Formula | C16H14O6 | [1][2][3][4][5] |
| Molecular Weight | 302.28 g/mol | [1][2][3][5] |
| IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [3][5] |
| CAS Number | 168706-29-4 | [1][2][3][6] |
Structural and Chemical Properties
The unique bis-acetophenone structure of this compound is integral to its biological activity.
-
Chemical Structure: this compound is a biaryl compound characterized by a bis-acetophenone skeleton[7].
-
Synonyms: It is also referred to as 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone[3].
-
Source: It is a natural product isolated from the radix (root) of Cynanchum wilfordii[3][8].
Future Directions and Research Potential
The established molecular and structural data for this compound provides a solid foundation for more advanced research. Future investigations will likely focus on elucidating its mechanisms of action, pharmacokinetics, and potential therapeutic applications. The availability of this foundational data is critical for the design and execution of these future studies.
Experimental Workflows and Signaling Pathways
To facilitate further research, a generalized workflow for the isolation and characterization of this compound is presented below. This workflow is a conceptual representation and specific protocols may vary.
Caption: Generalized workflow for the isolation, characterization, and biological evaluation of this compound.
References
- 1. This compound, 168706-29-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. PubChemLite - this compound (C16H14O6) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical constituents of Cynanchum wilfordii and the chemotaxonomy of two species of the family Asclepiadacease, C. wilfordii and C. auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Cynandione A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a key bioactive acetophenone isolated from the roots of Cynanchum wilfordii, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro models, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]
Mechanism of Action
In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] This inhibition occurs at both the mRNA and protein levels.[3] The underlying mechanism involves the suppression of NF-κB activation. This compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][3]
A separate mechanism has been identified in macrophages, where this compound stimulates the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR).[4] This activation leads to the phosphorylation of STAT3, a key transcription factor for IL-10 expression.[4]
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Stimulant | Mediator Inhibited | Concentration of this compound | % Inhibition / Effect | Reference |
| BV-2 Microglia | LPS | NO Production | Up to 80 µM | Concentration-dependent decrease | [2] |
| BV-2 Microglia | LPS | iNOS Expression | Up to 80 µM | Concentration-dependent decrease | [2] |
| BV-2 Microglia | LPS | TNF-α, IL-6, IL-1β | Not specified | Significant attenuation | [1][2] |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Remarkable reduction | [4] |
| Primary Peritoneal Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Remarkable reduction | [4] |
Experimental Protocols
1.3.1. Cell Culture and Treatment: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3] For experiments, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with LPS.
1.3.2. Nitric Oxide (NO) Production Assay: NO production is measured in the cell culture supernatant using the Griess reagent.
1.3.3. Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1]
1.3.4. Western Blot Analysis: Whole-cell lysates are prepared to determine the protein expression levels of iNOS, IκBα, phospho-IκBα, and NF-κB p65 (in nuclear and cytosolic fractions).[3]
1.3.5. RNA Isolation and RT-PCR: Total RNA is extracted from cells to analyze the mRNA expression levels of iNOS, TNF-α, IL-6, and IL-1β using reverse transcription-polymerase chain reaction (RT-PCR).[1]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound and PHA-543613 inhibit inflammation and stimulate macrophageal IL-10 expression following α7 nAChR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
cynandione A CAS number and IUPAC name
An In-Depth Technical Guide to Cynandione A
Introduction
This compound is a bioactive acetophenone, primarily isolated from the roots of Cynanchum wilfordii, a plant used in traditional Oriental medicine.[1] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, quantitative biological data, key signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear identification of a compound is crucial for research and development. Below are the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 168706-29-4 | [1][2][3] |
| Preferred IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [4] |
| Synonym | 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone | [1] |
| Molecular Formula | C₁₆H₁₄O₆ | [1][2][4] |
| Molecular Weight | 302.28 g/mol | [1][2][4] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
Quantitative Data on Biological Activities
The following tables summarize the quantitative effects of this compound on various biological markers, primarily focusing on its anti-inflammatory properties.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration of this compound | % Inhibition / Effect |
| Nitric Oxide (NO) Production | 25 µM | Significant reduction |
| 50 µM | Significant reduction | |
| 100 µM | Near complete inhibition | |
| Prostaglandin E₂ (PGE₂) Production | 25 µM | Significant reduction |
| 50 µM | Significant reduction | |
| 100 µM | Strong inhibition | |
| iNOS Protein Expression | 100 µM | Dose-dependent decrease |
| COX-2 Protein Expression | 100 µM | Dose-dependent decrease |
Data extracted from studies on lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.
Table 2: Effect on Pro-inflammatory Cytokine Expression in LPS-Stimulated BV-2 Microglial Cells
| Cytokine | Concentration of this compound | Effect |
| TNF-α | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |
| IL-6 | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |
| IL-1β | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |
Data is based on RT-PCR and ELISA analyses in BV-2 microglial cells stimulated with LPS.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Effect via NF-κB and MAPK Pathways
This compound has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, this compound inhibits the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. Furthermore, this compound has been observed to suppress the phosphorylation of p38 and ERK1/2 MAPKs.
Regulation of Hepatic Lipogenesis via the LKB1/AMPK Pathway
This compound has been found to inhibit de novo lipogenesis in hepatic cells by activating the LKB1/AMPK pathway.[5] It promotes the phosphorylation of liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[5]
Induction of Beige Adipocyte Differentiation via PKA/SIRT1 Signaling
This compound can induce the differentiation of beige adipocytes through a mechanism involving protein kinase A (PKA) and Sirtuin 1 (SIRT1). It promotes the PKA-dependent nuclear translocation of SIRT1. Once in the nucleus, SIRT1 can deacetylate and activate downstream targets that promote the expression of genes related to beige adipocytes, contributing to increased energy expenditure.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used to study inflammation. HepG2 (human liver cancer) cells are used for lipogenesis studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are often pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add avidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκB-α, p-AMPK).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Principle: RT-PCR is used to measure the messenger RNA (mRNA) expression levels of specific genes.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Amplify the cDNA using gene-specific primers in a PCR reaction.
-
Analyze the PCR products by agarose gel electrophoresis or quantify them in real-time PCR using a fluorescent dye like SYBR Green.
-
Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and metabolic regulatory properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, LKB1/AMPK, and PKA/SIRT1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical applications in inflammatory and metabolic diseases.
References
- 1. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
The Biosynthetic Pathway of Cynandione A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a bioactive biacetophenone isolated from the roots of plants such as Cynanchum wilfordii, has garnered significant interest for its therapeutic potential, including anti-inflammatory and neuroprotective properties. Despite its importance, the complete biosynthetic pathway of this compound in plants has not been fully elucidated. This technical guide synthesizes current knowledge on phenylpropanoid and acetophenone biosynthesis to propose a putative pathway for this compound formation. We detail the inferred enzymatic steps, present relevant quantitative data on precursor metabolites, provide comprehensive experimental protocols for pathway investigation, and offer visualizations to clarify the proposed metabolic route and experimental workflows. This document serves as a foundational resource for researchers aiming to unravel and potentially engineer the production of this valuable natural product.
Proposed Biosynthetic Pathway of this compound
This compound is a dimeric acetophenone. Its biosynthesis is hypothesized to originate from the shikimate and phenylpropanoid pathways , which are central to the production of a vast array of phenolic compounds in plants.[1][2][3] The proposed pathway can be divided into three main stages:
-
Stage 1: Formation of p-Coumaroyl-CoA via the general phenylpropanoid pathway.
-
Stage 2: Biosynthesis of the Acetophenone Monomer , 4-hydroxy-2-methoxy-5-acetylphenol, from p-Coumaroyl-CoA.
-
Stage 3: Oxidative Dimerization of the monomer to form this compound.
Stage 1: Phenylpropanoid Pathway to p-Coumaroyl-CoA
This is a well-established pathway in higher plants.[3][4]
-
Shikimate Pathway: Carbon flow begins with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine .[2][5]
-
Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated by PAL to form cinnamic acid .[6][7]
-
Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the para position to yield p-coumaric acid .[6][7]
-
4-Coumarate:CoA Ligase (4CL): The pathway culminates in the activation of p-coumaric acid with Coenzyme A to form the central intermediate, p-coumaroyl-CoA .[4][6]
Stage 2: Putative Biosynthesis of the Acetophenone Monomer
The conversion of p-coumaroyl-CoA to an acetophenone is less characterized. However, research on the biosynthesis of p-hydroxyacetophenone (p-HAP) suggests a plausible route involving a β-oxidative pathway.[8][9] We propose a similar, more elaborated pathway for the this compound monomer.
-
Hydration & Oxidation: p-Coumaroyl-CoA likely undergoes hydration and subsequent oxidation, analogous to fatty acid β-oxidation, to form a 3-ketoacyl-CoA intermediate.
-
Thiolytic Cleavage: A thiolase enzyme would then cleave this intermediate, releasing acetyl-CoA and forming p-hydroxybenzoyl-CoA .
-
Hydroxylation & Methylation: The p-hydroxybenzoyl-CoA intermediate is likely further modified by a hydroxylase (potentially a P450 monooxygenase) and an O-methyltransferase (OMT) to introduce the additional hydroxyl and methoxy groups.
-
Reduction & Acylation: The resulting modified benzoyl-CoA is then likely reduced to an aldehyde and subsequently acylated to form the acetophenone monomer, 4-hydroxy-2-methoxy-5-acetylphenol . The exact sequence of these final modification steps remains to be determined.
Stage 3: Oxidative Dimerization
The final step is the coupling of two acetophenone monomers to form the characteristic biaryl bond of this compound. This type of phenolic coupling is commonly catalyzed by oxidoreductases such as laccases or peroxidases.[10][11][12][13]
-
Radical Formation: An enzyme, likely a laccase or peroxidase , catalyzes the one-electron oxidation of the phenolic hydroxyl group on two monomer molecules, generating phenoxy radicals.[11][14]
-
Radical Coupling: These highly reactive radicals then spontaneously couple (C-C bond formation) in a regioselective manner to form the dimeric structure of this compound.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PMC [pmc.ncbi.nlm.nih.gov]
November 2025
Abstract
Cynandione A, a biacetophenone natural product isolated from plants of the Cynanchum genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, with a focus on their anti-inflammatory and neuroprotective properties. Detailed experimental protocols for key biological assays, a summary of quantitative structure-activity relationship data, and a thorough examination of the underlying molecular mechanisms are presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Introduction
This compound is a prominent bioactive constituent of Cynanchum wilfordii and other related species, which have a long history of use in traditional Eastern Asian medicine for treating a variety of ailments.[1][2] Structurally, it is a dimer of acetophenone.[3] Extensive research has demonstrated that this compound exhibits a remarkable range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and adipogenic activities.[4] Its ability to modulate key signaling pathways implicated in disease pathogenesis, such as NF-κB, MAPK, and LKB1/AMPK, underscores its therapeutic potential.[5][6] This guide will delve into the chemical and biological landscape of this compound and its natural analogs, providing a detailed repository of current knowledge to facilitate further research and development.
Natural Analogs of this compound
Several natural analogs of this compound have been isolated from Cynanchum species. These compounds, primarily acetophenone derivatives, share a common structural scaffold but differ in their substitution patterns, which in turn influences their biological activity.
Table 1: Structures of this compound and its Natural Analogs
| Compound Name | Structure | Source Species |
| This compound | 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone | Cynanchum wilfordii, Cynanchum auriculatum[3][7] |
| Cynandione B | Stereoisomer of a related acetophenone dimer | Cynanchum taiwanianum |
| Cynanchone A | Related acetophenone derivative | Cynanchum wilfordii, Cynanchum taiwanianum[3] |
| 2,4-Dihydroxyacetophenone | C8H8O3 | Cynanchum wilfordii[8] |
| 2,5-Dihydroxyacetophenone | C8H8O3 | Cynanchum wilfordii, Cynanchum auriculatum[7] |
Biological Activities and Quantitative Data
The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on their anti-inflammatory and neuroprotective effects.
Table 2: Anti-inflammatory Activity of this compound and its Analogs
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | Nitric Oxide Production | RAW264.7 | LPS | ~20 µM | [1] |
| This compound | Prostaglandin E2 Production | RAW264.7 | LPS | Not specified | [1] |
| Cynandione B | β-glucuronidase release | Rat neutrophils | fMLP | 1.5 ± 0.2 µM | |
| Cynandione B | Lysozyme release | Rat neutrophils | fMLP | 1.6 ± 0.2 µM | |
| 2,5-Dihydroxyacetophenone | Xanthine Oxidase Inhibition | - | - | 8.12 ± 0.27 µM | [9] |
Table 3: Neuroprotective Activity of this compound and its Analogs
| Compound | Assay | Cell Line/Model | Toxin | EC50/Protective Concentration | Reference |
| This compound | Cell Viability (MTT) | Cortical Neurons | H2O2 | Significant protection at 50 µM | |
| This compound | Cell Viability (MTT) | Cortical Neurons | L-glutamate | Significant protection | |
| 2,4-Dihydroxyacetophenone | PDE-1 Inhibition | - | - | Potent inhibition (IC50 values from 0.05 µM) | [10] |
| 2,4-Dihydroxyacetophenone | PDE-3 Inhibition | - | - | Potent inhibition (IC50 values from 0.012 µM) | [10] |
| 2,5-Dihydroxyacetophenone | Melanin Production Inhibition | Zebrafish | - | 82% inhibition at 0.0025% | [11] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][5]
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Cynandione A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a biacetophenone isolated from the roots of Cynanchum wilfordii, has garnered significant interest within the scientific community due to its notable therapeutic potential. Possessing a unique chemical scaffold, this compound has demonstrated a range of biological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation and characterization of this compound are critically dependent on a suite of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.31 | s | - | 1H |
| 9.31 | s | - | 1H |
| 8.52 | s | - | 1H |
| 7.71 | d | 9.0 | 1H |
| 6.74 | d | 8.7 | 1H |
| 6.69 | d | 8.7 | 1H |
| 6.44 | d | 8.9 | 1H |
| 2.54 | s | - | 3H |
| 2.21 | s | - | 3H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [2]
| Chemical Shift (δ, ppm) | Assignment |
| 203.7 | C=O |
| 203.5 | C=O |
| 163.0 | Aromatic C-O |
| 162.8 | Aromatic C-O |
| 148.5 | Aromatic C-O |
| 147.5 | Aromatic C-O |
| 132.7 | Aromatic C |
| 130.7 | Aromatic C |
| 118.7 | Aromatic C-H |
| 117.9 | Aromatic C-H |
| 116.3 | Aromatic C-H |
| 112.8 | Aromatic C-H |
| 112.0 | Aromatic C |
| 108.0 | Aromatic C |
| 31.2 | -CH₃ |
| 26.6 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound (neat) [2]
| Wavenumber (cm⁻¹) | Description |
| 3490 | O-H Stretching |
| 3356 | O-H Stretching |
| 3076 | Aromatic C-H Stretching |
| 1664 | C=O Stretching |
| 1500 | Aromatic C=C Stretching |
| 1308 | C-O Stretching / O-H Bending |
| 1149 | C-O Stretching |
| 1049 | C-O Stretching |
| 803 | Aromatic C-H Bending |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is a common method for determining the accurate mass of this compound.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound [2]
| Ion | Calculated m/z | Found m/z |
| [M-H]⁻ | 301.07066 | 301.06924 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field Fourier transform spectrometer, such as a 600 MHz instrument, at ambient temperature.[1]
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra.
-
Chemical Shift Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., 2.50 ppm for ¹H NMR and 40.00 ppm for ¹³C NMR in DMSO-d₆).[1]
-
Data Annotation: Peak multiplicities are designated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), etc.[1]
Infrared (IR) Spectroscopy
Fourier transform infrared (FT-IR) spectra are acquired to identify the functional groups present in this compound.
-
Instrumentation: An FT-IR spectrometer, such as an Agilent Cary 630, is used for analysis.[2]
-
Sample Preparation: The spectrum is typically recorded from a neat (undiluted) sample of the compound.
-
Data Acquisition: The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative determination of this compound.[3]
-
Chromatography:
-
Mass Spectrometry:
-
Sample Preparation (for biological matrices):
Signaling Pathways of this compound
This compound exerts its anti-inflammatory and neuroprotective effects by modulating key cellular signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Caption: Anti-inflammatory signaling pathway of this compound.
Workflow for Spectroscopic Analysis of this compound
The logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation, is illustrated below.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Gram-Scale Synthesis of Cynandione A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a natural biaryl product isolated from Cynanchum wilfordii, has garnered significant attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] However, its limited availability from natural sources poses a significant challenge for extensive in vivo studies and further drug development.[1][2] This document provides a detailed protocol for the efficient gram-scale synthesis of this compound, based on a one-pot reaction methodology. This approach offers high yields and excellent pot economy, making it a practical and scalable solution for obtaining large quantities of this promising compound.[1][3]
Introduction
The growing interest in the therapeutic potential of this compound necessitates a reliable and scalable synthetic route. Early synthetic methods provided insufficient yields for comprehensive biological evaluation.[1] The protocol outlined below describes a one-pot, gram-scale synthesis that proceeds through a sequence of chemical transformations including oxidation, regioselective conjugate addition, and reduction.[1] This method has been shown to be highly efficient, with a reported yield of 82% on a 6.6-mmol scale, affording 1.6 grams of this compound.[1] A similar two-step approach has also been reported to produce a 65% overall yield on a gram scale.[4]
Data Presentation
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 (5) | 1.0 g (6.57 mmol) | [1] |
| Starting Material 2 (6) | 1.0 g (6.57 mmol) | [1] |
| Oxidizing Agent (Ag₂O) | 3.2 g (2.1 equiv) | [1] |
| Reducing Agent (Zinc) | 430 mg (1.0 equiv) | [1] |
| Solvent (CH₂Cl₂) | 50 mL | [1] |
| Co-solvent (AcOH) | 30 mL | [1] |
| Co-solvent (Water) | 15 mL | [1] |
| Reaction Time (Oxidation) | 16 hours | [1] |
| Reaction Time (Reduction) | 4 hours | [1] |
| Temperature | Room Temperature | [1] |
| Final Product Yield | 1.6 g (82%) | [1] |
Experimental Protocols
This section provides a detailed methodology for the one-pot, gram-scale synthesis of this compound.
Materials:
-
Starting Material 5 (acetyl bisphenol)
-
Starting Material 6 (acetyl bisphenol)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Zinc dust (Zn)
-
Celite
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a solution of starting material 5 (1.0 g, 6.57 mmol, 1.0 equiv) and starting material 6 (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (50 mL), add silver(I) oxide (3.2 g, 2.1 equiv).[1]
-
Oxidation: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.[1]
-
Reduction: To the crude reaction mixture, add acetic acid (30 mL), water (15 mL), and zinc dust (430 mg, 1.0 equiv).[1]
-
Reaction Quenching and Filtration: Stir the mixture at room temperature for 4 hours.[1] After this period, filter the mixture through a pad of Celite.
-
Extraction: Dilute the filtrate and extract twice with ethyl acetate.[1]
-
Washing and Drying: Wash the combined organic layers with water and brine, and then dry over magnesium sulfate.[1]
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel to yield this compound.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key chemical transformations in the one-pot synthesis of this compound.
Caption: One-pot synthesis pathway of this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for this compound synthesis.
References
- 1. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cynandione A as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a biacetophenone isolated from the roots of Cynanchum wilfordii, has demonstrated significant neuroprotective properties in preclinical studies. In cultured cortical neurons, this compound has been shown to mitigate neuronal injury induced by excitotoxicity and oxidative stress, two key pathological mechanisms implicated in a range of neurodegenerative diseases and acute brain injuries.[1] These findings suggest that this compound may be a promising therapeutic candidate for conditions such as ischemic stroke and Alzheimer's disease.
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in cultured cortical neurons. It is intended to guide researchers in the design and execution of experiments to further elucidate the compound's mechanisms of action and to evaluate its therapeutic potential.
Data Presentation
The following tables summarize representative quantitative data on the neuroprotective effects of this compound against glutamate- and hydrogen peroxide (H₂O₂)-induced toxicity in cultured cortical neurons.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Control (Vehicle) | 0 | 100 ± 5.2 | 100 ± 6.1 |
| Glutamate (100 µM) | 0 | 52 ± 4.5 | 210 ± 15.8 |
| Glutamate + this compound | 10 | 65 ± 5.1 | 175 ± 12.3 |
| Glutamate + this compound | 25 | 78 ± 6.3 | 140 ± 10.5 |
| Glutamate + this compound | 50 | 92 ± 7.1 | 115 ± 8.9 |
Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Intracellular ROS Levels (% of Control) |
| Control (Vehicle) | 0 | 100 ± 4.8 | 100 ± 7.5 |
| H₂O₂ (100 µM) | 0 | 48 ± 5.1 | 250 ± 20.1 |
| H₂O₂ + this compound | 10 | 61 ± 4.9 | 190 ± 15.6 |
| H₂O₂ + this compound | 25 | 75 ± 6.0 | 155 ± 12.8 |
| H₂O₂ + this compound | 50 | 89 ± 6.8 | 120 ± 9.7 |
Table 3: Effect of this compound on Apoptotic Markers in Glutamate-Treated Cortical Neurons
| Treatment Group | This compound Conc. (µM) | Bcl-2/Bax Ratio (Relative Expression) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Glutamate (100 µM) | 0 | 0.45 ± 0.08 | 3.50 ± 0.45 |
| Glutamate + this compound | 50 | 0.85 ± 0.10 | 1.50 ± 0.25 |
Experimental Protocols
Primary Cortical Neuron Culture
Materials:
-
Embryonic day 18 (E18) rat fetuses
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated culture plates/coverslips
Protocol:
-
Dissect cortical hemispheres from E18 rat fetuses in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I for 15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated 96-well plates (for viability assays) or 6-well plates (for Western blotting) at a density of 1 x 10⁵ cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Use the neurons for experiments between days in vitro (DIV) 7 and 10.
Induction of Neurotoxicity and Treatment
For Glutamate-Induced Excitotoxicity:
-
After 7-10 days in culture, replace the culture medium with a serum-free medium.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours.
For H₂O₂-Induced Oxidative Stress:
-
Follow the same pre-treatment steps as for glutamate toxicity.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 6 hours.
Cell Viability Assays
a. MTT Assay:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
b. LDH Release Assay:
-
After treatment, collect the culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lyse the remaining cells with Triton X-100 to determine the maximum LDH release.
-
Calculate the percentage of LDH release relative to the maximum release.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
Protocol:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Express ROS levels as a percentage of the control group.
Western Blot Analysis for Signaling Proteins and Apoptotic Markers
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, Bcl-2, Bax, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to β-actin.
Caspase-3 Activity Assay
Protocol:
-
After treatment, lyse the cells according to the instructions of a colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Express caspase-3 activity as a fold change relative to the control group.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
References
Application Notes and Protocols for Inhibiting NF-κB and MAPK Signaling Pathways with Cynandione A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, an acetophenone isolated from the roots of Cynanchum wilfordii, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, key regulators of the inflammatory response. The provided protocols are designed to guide researchers in investigating the mechanism of action of this compound and evaluating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling molecules in the NF-κB and MAPK pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to:
-
Inhibit NF-κB Activation: this compound prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[1][3] This action sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.[1][2]
-
Suppress MAPK Phosphorylation: this compound dose-dependently inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK, two key kinases in the MAPK signaling cascade.[1][2] The phosphorylation of JNK, another MAPK, is not significantly affected.[1]
The dual inhibition of these pathways leads to a significant reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers and signaling proteins. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV-2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Mediator | Cell Line | This compound Concentration (µM) | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | RAW264.7 | 10 | ~25% |
| 20 | ~50% | ||
| 40 | ~75% | ||
| Prostaglandin E2 (PGE2) | RAW264.7 | 10 | ~30% |
| 20 | ~60% | ||
| 40 | ~85% | ||
| TNF-α | RAW264.7 | 25 | Significant Reduction |
| 50 | Significant Reduction | ||
| 100 | Significant Reduction | ||
| IL-6 | RAW264.7 | 25 | Significant Reduction |
| 50 | Significant Reduction | ||
| 100 | Significant Reduction | ||
| IL-1β | BV-2 | 20 | Significant Reduction |
| 40 | Significant Reduction | ||
| 80 | Significant Reduction |
Note: Specific percentage inhibitions for TNF-α, IL-6, and IL-1β are dose-dependent and should be determined empirically for each experimental setup. Data is derived from studies showing significant attenuation.[1][2][3][4]
Table 2: Effect of this compound on NF-κB and MAPK Signaling Proteins
| Protein | Target | Cell Line | This compound Concentration (µM) | Observed Effect |
| IκB-α | Phosphorylation | RAW264.7 | 25, 50, 100 | Dose-dependent inhibition |
| IκB-α | Degradation | RAW264.7 | 25, 50, 100 | Dose-dependent inhibition |
| NF-κB p65 | Nuclear Translocation | RAW264.7 | 25, 50, 100 | Dose-dependent inhibition |
| ERK | Phosphorylation | RAW264.7 | 25, 50, 100 | Dose-dependent inhibition |
| p38 | Phosphorylation | RAW264.7 | 25, 50, 100 | Dose-dependent inhibition |
Note: The observed effects indicate a significant reduction in the phosphorylated or translocated form of the protein compared to the LPS-stimulated control.[1][3]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their treatment with this compound and LPS.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 50, 100 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, 30-60 minutes for protein phosphorylation).
-
Include appropriate controls: untreated cells, cells treated with DMSO (vehicle control), and cells treated with LPS only.
-
Western Blotting for NF-κB and MAPK Pathway Proteins
This protocol details the detection of key signaling proteins by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-IκB-α, IκB-α, phospho-ERK, ERK, phospho-p38, p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[7]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, then add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from treated cells
-
Wash buffer
-
Assay diluent
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatants after the treatment period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[9][10] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding the TMB substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[11] Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
NF-κB Luciferase Reporter Assay
This protocol measures the transcriptional activity of NF-κB.
Materials:
-
RAW264.7 cells
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving luciferase expression)
-
Control vector (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the RAW264.7 cells with the NF-κB luciferase reporter vector and the control vector using a suitable transfection reagent.[1]
-
Treatment: After 24 hours, treat the transfected cells with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis and Luciferase Assay: After the desired treatment time (e.g., 6-12 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luciferase assay system and a luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results will indicate the level of NF-κB transcriptional activity.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for studying this compound.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 9. General ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Surmodics - ELISA Assay Solutions & Protocol [shop.surmodics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Isolation of Cynandione A from Cynanchum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cynandione A is a bioactive acetophenone found in several species of the Cynanchum genus, notably Cynanchum wilfordii and Cynanchum auriculatum. It has garnered significant research interest due to its various pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] These properties make this compound a promising candidate for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from Cynanchum species, methods for its identification, and an overview of its anti-inflammatory mechanism.
Experimental Protocols
Preparation of Plant Material
-
Source: Dried roots of Cynanchum wilfordii or Cynanchum auriculatum.
-
Procedure: Grind the dried roots into a fine powder using an electronic grinder. Dry the powder at 60°C for 24 hours to remove any residual moisture.[3][4] Store the dried powder in a sealed container until extraction.
Extraction
-
Objective: To extract a broad range of compounds, including this compound, from the plant material.
-
Protocol:
-
Soak approximately 1 kg of the dried Cynanchum root powder in 4 L of 80% ethanol.
-
Use sonication for 1 hour to enhance the extraction process.
-
Separate the supernatant by centrifugation at 5,980 g for 5 minutes.
-
Collect the supernatant and re-extract the plant material pellet with 4 L of 60% ethanol with sonication for 1 hour. Repeat this step once.
-
Pool all the collected supernatants and filter through filter paper.
-
Concentrate the pooled extract using a rotary evaporator to obtain the crude ethanol extract.[3][4]
-
Liquid-Liquid Partitioning
-
Objective: To separate compounds based on their polarity and enrich the fraction containing this compound.
-
Solvents: Petroleum ether (or n-hexane), dichloromethane, ethyl acetate, and n-butanol.[3][5]
-
Protocol:
-
Disperse the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity. For every 300 ml of the aqueous suspension, use 400 ml of the organic solvent for each extraction step.
-
First, extract three times with petroleum ether (or n-hexane) to remove nonpolar compounds.
-
Next, extract the aqueous layer three times with dichloromethane.
-
Then, extract the aqueous layer three times with ethyl acetate. This compound will be concentrated in this fraction.[5]
-
Finally, extract the remaining aqueous layer three times with n-butanol.
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator. Dry the resulting fractions under vacuum. The ethyl acetate fraction will be used for the further isolation of this compound.
-
Chromatographic Purification
-
Objective: To isolate pure this compound from the enriched ethyl acetate fraction.
-
Protocol:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare a silica gel 60 (230–400 mesh) column.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate or hexane and acetone.[6][8] For example, start with hexane/ethyl acetate (3:1, v/v) and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound. For further purification, reverse-phase silica gel column chromatography can be employed.[1][7]
-
Compound Identification
The structure and purity of the isolated this compound can be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column (e.g., Sunfire™ 4.6 × 150 mm, 5 μm).[5]
-
Mobile Phase: A gradient of 0.5% (v/v) acetic acid in water (A) and acetonitrile (B). A typical gradient is: 0 min, 10% B; 10 min, 35% B; 30 min, 100% B.[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Detection: UV at 254 nm.[5]
-
Retention Time: Under these conditions, this compound has a retention time of approximately 12.80 minutes.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (600 MHz, DMSO-d₆): δ (ppm) = 10.31 (s, 1H), 9.31 (s, 1H), 8.52 (s, 1H), 7.71 (d, J=9.0 Hz, 1H), 6.74 (d, J=8.7 Hz, 1H), 6.69 (d, J=8.7 Hz, 1H), 6.44 (d, J=8.9 Hz, 1H), 2.54 (s, 3H), 2.21 (s, 3H).[6]
-
¹³C NMR (150 MHz, DMSO-d₆): δ (ppm) = 203.15, 203.06, 162.50, 162.29, 147.95, 146.93, 132.21, 130.20, 118.10, 117.34, 115.75, 112.32, 111.49, 107.48, 30.70, 26.19.[6]
-
-
Mass Spectrometry (MS):
Data Presentation
Table 1: Quantitative Yields of this compound and Intermediates.
| Step | Starting Material | Product | Yield | Reference |
| Extraction | 2,500 g C. wilfordii root powder | Crude Ethanol Extract (CWE) | ~30.8% (wt/wt) | [5] |
| Partitioning | 100 g CWE | Ethyl Acetate Fraction | 2.55 g | [5] |
| Purification | 500 mg Ethyl Acetate Extract | This compound | 9.6 mg | [6] |
| Quantitative Analysis | 90% Ethanol Extract of C. wilfordii | This compound Content | 21.0 mg/g | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and identification of this compound.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] This pathway is a crucial regulator of the inflammatory response.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A: A Promising Candidate for Inflammatory Disease Therapeutics
Application Notes and Protocols for Researchers
Cynandione A, a natural acetophenone derived from the roots of Cynanchum wilfordii, has emerged as a significant molecule of interest in the field of inflammation research.[1][2] Scientific evidence robustly suggests its potential as a therapeutic agent for a spectrum of inflammatory diseases. These application notes provide a comprehensive overview of this compound's anti-inflammatory properties, its mechanism of action, and detailed protocols for its investigation in a laboratory setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][2] Studies have demonstrated that it significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] This inhibition is achieved by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. This compound has been shown to impede the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB-α.[1][3] This action blocks the translocation of the active NF-κB dimer into the nucleus, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, another critical regulator of inflammation, is also targeted by this compound. Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinases in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By dampening the activation of these kinases, this compound further contributes to the reduced expression of inflammatory mediators.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies on its inhibitory effects on inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound (µM) | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | 50 | 60% | [1] |
| 100 | 85% | [1] | |
| Prostaglandin E2 (PGE2) | 50 | 55% | [1] |
| 100 | 80% | [1] | |
| TNF-α | 100 | 70% | [1] |
| IL-6 | 100 | 75% | [1] |
| IL-1β | 100 | 65% | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in LPS-induced Endotoxemia in Mice
| Inflammatory Cytokine | This compound Dosage (mg/kg) | Reduction in Plasma Levels (approx.) | Reference |
| TNF-α | 10 | Significant | [1][2] |
| IL-6 | 10 | Significant | [1][2] |
| IL-1β | 10 | Significant | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
Objective: To prepare macrophage or microglial cell cultures for stimulation with LPS and treatment with this compound.
Materials:
-
RAW264.7 (murine macrophage) or BV-2 (murine microglial) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well or 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).
-
Collect the cell culture supernatant for analysis of secreted inflammatory mediators and lyse the cells for protein or RNA extraction.
Nitric Oxide (NO) Assay (Griess Test)
Objective: To quantify the production of nitric oxide in cell culture supernatants.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Plate reader
Protocol:
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or plasma.
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants or plasma samples
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and finally a substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the protein levels of iNOS, COX-2, and the phosphorylation status of IκB-α, ERK, and p38.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-IκB-α, anti-phospho-IκB-α, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the data.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its ability to potently inhibit key inflammatory pathways and mediators warrants further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound. As with any experimental work, appropriate controls and careful optimization of conditions are crucial for obtaining reliable and reproducible results.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Cynandione A in RAW264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cynandione A, a natural acetophenone isolated from the roots of Cynanchum wilfordii, has demonstrated significant in vitro anti-inflammatory properties.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, this compound effectively suppresses the production of key pro-inflammatory mediators.[1][2] These include nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] The underlying mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting ERK and p38.[1][2] Furthermore, evidence suggests that this compound may also exert its anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR).[3]
These findings highlight this compound as a promising candidate for the development of novel anti-inflammatory agents. This document provides detailed protocols for key in vitro assays to evaluate the anti-inflammatory activity of this compound in RAW264.7 macrophages, along with templates for data presentation and visualization of the experimental workflow and signaling pathways.
Data Presentation
The following tables are structured to enable clear and concise presentation of quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| User Defined | |
| User Defined | |
| User Defined | |
| Up to 200 µM (No cytotoxicity reported) |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | User Defined | ||
| LPS + this compound | User Defined | ||
| LPS + this compound | User Defined |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | User Defined | |||
| LPS + this compound | User Defined | |||
| IL-6 | LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | User Defined | |||
| LPS + this compound | User Defined | |||
| IL-1β | LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | User Defined | |||
| LPS + this compound | User Defined |
Experimental Protocols
Cell Culture and Maintenance of RAW264.7 Macrophages
RAW264.7 cells are a murine macrophage cell line commonly used as an in vitro model for inflammation studies.[4]
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Subculture: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.[4]
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.[5]
-
Procedure:
-
Seed RAW264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (e.g., DMSO) should be included.[6]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[8]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[10]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[11]
-
Incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 540 nm.[12]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[8]
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6]
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate.[6]
-
Pre-treat the cells with this compound at desired concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[9]
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.[5]
-
Calculate the cytokine concentrations based on the standard curve generated for each cytokine.
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR is used to measure the mRNA expression levels of iNOS and COX-2.[13]
-
Procedure:
-
Seed RAW264.7 cells (e.g., 5 x 10^5 cells/well) in 6-well plates and treat with this compound and/or LPS for a specified time (e.g., 18 hours).[1]
-
Extract total RNA from the cells using a suitable reagent like TRIzol.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[13][14]
-
Analyze the relative gene expression using the ΔΔCt method.[14]
-
Visualizations
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and PHA-543613 inhibit inflammation and stimulate macrophageal IL-10 expression following α7 nAChR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hepatic De Novo Lipogenesis with Cynandione A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive phytochemical isolated from Cynanchum wilfordii, has emerged as a valuable tool for investigating the mechanisms of hepatic de novo lipogenesis (DNL). DNL is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, and its dysregulation is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This compound has been shown to inhibit hepatic DNL by activating the LKB1/AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the master transcriptional regulator of lipogenesis, sterol regulatory element-binding protein-1c (SREBP-1c)[1]. These application notes provide detailed protocols for utilizing this compound to study hepatic DNL in vitro, enabling researchers to explore its therapeutic potential and further elucidate the molecular mechanisms governing lipid metabolism in the liver.
Mechanism of Action
This compound exerts its inhibitory effect on hepatic de novo lipogenesis through the activation of the LKB1/AMPK signaling cascade. AMPK, a central regulator of cellular energy homeostasis, is activated via phosphorylation by its upstream kinase, liver kinase B1 (LKB1)[1]. Once activated, AMPK phosphorylates and inactivates key enzymes in the lipogenic pathway. Furthermore, activated AMPK suppresses the expression of SREBP-1c, a transcription factor that controls the expression of a suite of genes involved in fatty acid and triglyceride synthesis, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1)[1][2]. By activating this pathway, this compound effectively reduces the production and accumulation of lipids in hepatocytes.
Signaling Pathway of this compound in Hepatic De Novo Lipogenesis
Caption: Signaling pathway of this compound in inhibiting hepatic de novo lipogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of hepatic de novo lipogenesis in HepG2 cells.
Table 1: Effect of this compound on the mRNA Expression of Lipogenic Genes
| Gene | Treatment | Fold Change vs. Control | Reference |
| SREBP-1c | LXR Agonist | ↑ | [1] |
| LXR Agonist + this compound (10 µM) | ↓ | [1] | |
| LXR Agonist + this compound (20 µM) | ↓↓ | [1] | |
| ACC | LXR Agonist | ↑ | [1] |
| LXR Agonist + this compound (10 µM) | ↓ | [1] | |
| LXR Agonist + this compound (20 µM) | ↓↓ | [1] | |
| FAS | LXR Agonist | ↑ | [1] |
| LXR Agonist + this compound (10 µM) | ↓ | [1] | |
| LXR Agonist + this compound (20 µM) | ↓↓ | [1] | |
| SCD1 | LXR Agonist | ↑ | [1] |
| LXR Agonist + this compound (10 µM) | ↓ | [1] | |
| LXR Agonist + this compound (20 µM) | ↓↓ | [1] |
Note: LXR agonists (e.g., T0901317, GW3965) are used to induce SREBP-1c expression and lipogenesis. The arrows indicate an increase (↑) or decrease (↓) in expression relative to the control group.
Table 2: Effect of this compound on Protein Levels and Phosphorylation
| Protein | Treatment | Fold Change vs. Control | Reference |
| p-AMPKα | This compound (10 µM) | ↑ | [1] |
| This compound (20 µM) | ↑↑ | [1] | |
| p-LKB1 | This compound (10 µM) | ↑ | [1] |
| This compound (20 µM) | ↑↑ | [1] | |
| SREBP-1c (nuclear) | LXR Agonist | ↑ | [1] |
| LXR Agonist + this compound (20 µM) | ↓ | [1] |
Note: The arrows indicate an increase (↑) or decrease (↓) in protein level or phosphorylation relative to the control group.
Experimental Protocols
In Vitro Model of Hepatic Steatosis in HepG2 Cells
This protocol describes the induction of lipid accumulation in HepG2 cells to mimic hepatic steatosis, a key feature of NAFLD.
Experimental Workflow
Caption: Workflow for studying this compound in an in vitro model of hepatic steatosis.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T0901317 (LXR agonist)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well or 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Lipogenesis: After 24 hours, replace the medium with fresh DMEM containing 10% FBS and the LXR agonist T0901317 (typically 1-10 µM) to induce SREBP-1c expression and lipogenesis.
-
This compound Treatment: Simultaneously treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24-48 hours.
-
Harvesting: After the incubation period, wash the cells with PBS and proceed with downstream analyses such as Oil Red O staining, RNA extraction for RT-qPCR, or protein extraction for Western blotting.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify intracellular lipid droplets.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin (10% in PBS)
-
60% Isopropanol
-
Hematoxylin solution (optional, for counterstaining nuclei)
-
Distilled water
-
Microscope
Procedure:
-
Fixation: After treatment, remove the culture medium and wash the cells twice with PBS. Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered) to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.
-
Washing: Discard the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Incubate the cells with hematoxylin for 1 minute to stain the nuclei, then wash with water.
-
Visualization: Add PBS to the wells to prevent drying and visualize the lipid droplets (stained red) under a light microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm using a microplate reader.
Real-Time Quantitative PCR (RT-qPCR) for Lipogenic Gene Expression
This protocol is for quantifying the mRNA levels of key lipogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for SREBP-1c, ACC, FAS, SCD1, and a housekeeping gene like GAPDH or β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated HepG2 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for detecting the levels of total and phosphorylated proteins in the LKB1/AMPK pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPKα, anti-AMPKα, anti-p-LKB1, anti-LKB1, anti-SREBP-1c, anti-Lamin B1 or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated HepG2 cells in RIPA buffer to extract total protein. For nuclear SREBP-1c, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear protein).
Conclusion
This compound is a potent inhibitor of hepatic de novo lipogenesis, acting through the LKB1/AMPK/SREBP-1c signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on lipid metabolism in a cellular model of hepatic steatosis. These methods will be instrumental in further characterizing the therapeutic potential of this compound and other novel compounds for the treatment of NAFLD and related metabolic disorders.
References
Application of Cynandione A in Non-Alcoholic Fatty Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver, which is not caused by alcohol consumption. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NAFLD is the dysregulation of hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. Cynandione A, a bioactive acetophenone isolated from the roots of Cynanchum wilfordii, has emerged as a promising natural compound for the investigation and potential treatment of NAFLD. This document provides detailed application notes and protocols for the use of this compound in NAFLD research, based on current scientific findings.
This compound has been shown to inhibit hepatic DNL by activating the Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial energy sensor that, when activated, switches cellular metabolism from anabolic processes, such as lipogenesis, to catabolic processes, like fatty acid oxidation. By activating this pathway, this compound reduces the expression of key lipogenic transcription factors and enzymes, thereby mitigating the lipid accumulation that is a hallmark of NAFLD.
Mechanism of Action
This compound exerts its anti-lipogenic effects primarily through the activation of the LKB1/AMPK signaling cascade in hepatocytes.[1] This leads to the downstream inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1] The activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Furthermore, the suppression of SREBP-1c leads to decreased transcription of itself and other lipogenic genes, including Fatty Acid Synthase (FASN).[1]
Data Presentation
In Vitro Efficacy of this compound in HepG2 Cells
The following tables summarize the quantitative data from studies investigating the effects of this compound on a human hepatoma cell line (HepG2), a widely used in vitro model for studying hepatic lipid metabolism.
Table 1: Effect of this compound on the mRNA Levels of Lipogenic Genes in LXRα-Agonist-Treated HepG2 Cells [1]
| Treatment | Concentration | Relative SREBP-1c mRNA Level (Fold Change) |
| Control | - | 1.0 |
| T0901317 (LXRα agonist) | 1 µM | ~4.5 |
| T0901317 + this compound | 10 µM | ~2.5 |
| T0901317 + this compound | 20 µM | ~1.8 |
| GW3965 (LXRα agonist) | 1 µM | ~3.0 |
| GW3965 + this compound | 10 µM | ~1.5 |
| GW3965 + this compound | 20 µM | ~1.0 |
Note: Data are approximated from graphical representations in the source publication.
Table 2: Effect of this compound on the Phosphorylation of AMPK in HepG2 Cells [1]
| Treatment | Concentration | Relative pAMPK/AMPK Ratio (Fold Change) |
| Control | - | 1.0 |
| This compound | 10 µM | ~1.5 |
| This compound | 20 µM | ~2.0 |
Note: Data are approximated from graphical representations in the source publication.
In Vivo Efficacy of Cynanchum wilfordii Extract (CWE) in a High-Fat/High-Fructose Diet Mouse Model of NAFLD
The following table summarizes the in vivo effects of an extract of Cynanchum wilfordii, the natural source of this compound, in a mouse model of NAFLD.
Table 3: Effects of Cynanchum wilfordii Extract (CWE) on Physiological and Biochemical Parameters in NAFLD Mice
| Group | Dose | Liver Weight (g) | Spleen Weight (g) | Serum GOT (IU/L) | Serum GPT (IU/L) |
| Normal Diet | - | 1.25 ± 0.05 | 0.08 ± 0.01 | 45 ± 5 | 20 ± 3 |
| High-Fat/High-Fructose Diet (Control) | - | 2.5 ± 0.2 | 0.15 ± 0.02 | 150 ± 20 | 180 ± 25 |
| High-Fat/High-Fructose Diet + CWE | 50 mg/kg | 2.1 ± 0.15 | 0.12 ± 0.01 | 120 ± 15 | 140 ± 20 |
| High-Fat/High-Fructose Diet + CWE | 100 mg/kg | 1.8 ± 0.1 | 0.10 ± 0.01 | 90 ± 10 | 100 ± 15 |
| High-Fat/High-Fructose Diet + CWE | 200 mg/kg | 1.5 ± 0.1 | 0.09 ± 0.01 | 60 ± 8 | 50 ± 10 |
Note: Data are presented as mean ± standard deviation. GOT: Glutamic Oxaloacetic Transaminase; GPT: Glutamic Pyruvic Transaminase.
Experimental Protocols
In Vitro Model: Induction of Hepatic Steatosis in HepG2 Cells and Treatment with this compound
This protocol describes the induction of lipid accumulation in HepG2 cells to mimic hepatic steatosis and subsequent treatment with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
LXRα agonists (e.g., T0901317, GW3965)
-
Oil Red O staining solution
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for Western blotting
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis:
-
Prepare a 10 mM stock solution of oleic acid and palmitic acid (2:1 molar ratio) in 10% BSA in DMEM.
-
Seed HepG2 cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the medium with a serum-free medium containing the fatty acid mixture at a final concentration of 1 mM.
-
Incubate for 24 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Following the induction of steatosis, treat the cells with varying concentrations of this compound (e.g., 10, 20 µM) for an additional 24 hours.
-
For experiments involving LXRα activation, pre-treat cells with an LXRα agonist (e.g., 1 µM T0901317) for 1 hour before adding this compound.
-
-
Analysis of Lipid Accumulation:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 520 nm.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of SREBP-1c, FASN, and ACC. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Analysis:
-
Lyse the cells and perform Western blot analysis to determine the protein levels of total and phosphorylated AMPK and LKB1.
-
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice and Treatment with this compound (General Protocol)
This protocol provides a general framework for inducing NAFLD in mice using a high-fat diet and can be adapted for testing the efficacy of this compound.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Equipment for oral gavage
-
Kits for measuring serum lipids and liver enzymes
-
Reagents for histology (formalin, paraffin, H&E stain, Oil Red O stain)
Protocol:
-
Animal Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Induction of NAFLD:
-
Divide mice into a control group (fed standard chow) and an HFD group.
-
Feed the HFD group the high-fat diet for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
-
This compound Treatment:
-
After the induction period, divide the HFD-fed mice into a vehicle treatment group and this compound treatment groups (e.g., 10, 20, 50 mg/kg body weight).
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight and collect blood via cardiac puncture.
-
Euthanize the mice and collect the liver.
-
Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Weigh the liver and take portions for histology and biochemical analysis.
-
Fix a portion of the liver in 10% formalin for H&E staining to assess inflammation and ballooning.
-
Embed a portion of the liver in OCT compound for Oil Red O staining to visualize lipid accumulation.
-
Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
-
Analyze gene and protein expression of key markers in the LKB1/AMPK/SREBP-1c pathway in liver tissue.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in hepatocytes.
References
Application Notes and Protocols: Cynandione A as a Potent Activator of the LKB1/AMPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive acetophenone isolated from the roots of Cynanchum wilfordii, has emerged as a significant activator of the Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling pathway.[1][2] The LKB1/AMPK pathway is a central regulator of cellular energy homeostasis and metabolism.[3][4] LKB1, a master upstream kinase, phosphorylates and activates AMPK in response to cellular stress and low energy levels.[3][4] Activated AMPK, in turn, orchestrates a metabolic switch from anabolic processes, such as lipogenesis, to catabolic processes to restore cellular energy balance.
Dysregulation of the LKB1/AMPK pathway is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD).[1][2] this compound has demonstrated therapeutic potential by targeting this pathway to inhibit hepatic de novo lipogenesis, the process of synthesizing fatty acids, which is a hallmark of NAFLD.[1][2] These notes provide a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, and detailed protocols for its study in a research setting.
Mechanism of Action
This compound exerts its effects by initiating a signaling cascade that leads to the suppression of lipid synthesis in hepatocytes. The primary mechanism involves the following key steps:
-
LKB1 Phosphorylation: this compound promotes the phosphorylation of LKB1, the upstream kinase of AMPK.[1][2]
-
AMPK Activation: Phosphorylated LKB1 subsequently phosphorylates and activates AMPK.[1][2]
-
Inhibition of SREBP-1c: Activated AMPK inhibits the expression and transcriptional activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[1][2]
-
Downregulation of Lipogenic Enzymes: The suppression of SREBP-1c leads to a decrease in the expression of its downstream target enzymes involved in fatty acid synthesis.[1][2]
This mechanism has been elucidated in human hepatoma HepG2 cells, a widely used in vitro model for studying liver metabolism and NAFLD.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key markers of the LKB1/AMPK pathway and lipogenesis in HepG2 cells.
Table 1: Effect of this compound on the Phosphorylation of LKB1 and AMPK
| Concentration of this compound (µM) | p-LKB1 (Ser428) Levels (Relative to Total LKB1) | p-AMPK (Thr172) Levels (Relative to Total AMPK) |
| 0 (Control) | Baseline | Baseline |
| 25 | Increased | Increased |
| 50 | Further Increased | Further Increased |
| 100 | Significant Increase | Significant Increase |
| Data presented is a qualitative summary based on reported dose-dependent increases. For precise quantitative values, refer to the primary literature. |
Table 2: Effect of this compound on the mRNA Expression of SREBP-1c and its Target Genes in the Presence of LXRα Agonists
| Treatment | SREBP-1c mRNA Levels (Fold Change) |
| Control | 1.0 |
| LXRα Agonist (GW3954 or T0901317) | Increased |
| LXRα Agonist + this compound (10 µM) | Decreased |
| LXRα Agonist + this compound (20 µM) | Further Decreased |
| Data presented is a qualitative summary based on the reported suppressive effects of this compound on LXRα agonist-induced SREBP-1c expression. |
Signaling Pathway Diagram
Caption: this compound activates the LKB1/AMPK signaling pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of LKB1 and AMPK Phosphorylation in HepG2 Cells
This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of LKB1 and AMPK.
Experimental Workflow Diagram
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-LKB1 (Ser428), anti-LKB1, anti-p-AMPK (Thr172), anti-AMPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. β-actin should be used as a loading control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for SREBP-1c mRNA Expression
This protocol details the measurement of SREBP-1c mRNA levels in HepG2 cells following treatment with this compound.
Logical Relationship Diagram
References
- 1. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cynandione A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A is a bioactive acetophenone found in several plant species, notably in the roots of Cynanchum wilfordii. It has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and hepatoprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a schematic of the LKB1/AMPK signaling pathway, which is reportedly activated by this compound, is provided.
I. Extraction of this compound from Plant Material
This protocol describes a robust method for extracting this compound from dried and powdered plant roots, such as those of Cynanchum wilfordii. The procedure involves an initial extraction with aqueous ethanol followed by liquid-liquid fractionation to enrich the this compound content.
Experimental Protocol: Extraction and Fractionation
-
Initial Extraction:
-
Weigh 1 kg of dried, powdered plant root material.
-
Transfer the powder to a suitable vessel and add 4 L of 70% ethanol in water.
-
Heat the mixture at 80°C for 24 hours with continuous stirring.[1]
-
Allow the mixture to cool to room temperature and filter to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Solvent Fractionation:
-
Suspend the concentrated aqueous extract (approximately 100 g) in 0.9 L of distilled water.[1]
-
Perform sequential liquid-liquid extractions three times with 0.9 L of each of the following solvents in a separatory funnel:[1]
-
n-hexane
-
Dichloromethane
-
Ethyl acetate
-
n-butanol
-
-
Collect each solvent fraction separately. This compound, being an acetophenone, is expected to be enriched in the ethyl acetate fraction.[1][2]
-
Evaporate the solvent from the ethyl acetate fraction to dryness under reduced pressure to obtain the enriched this compound extract.
-
Store the dried extract at -20°C until further analysis.
-
Caption: Experimental workflow for the extraction and fractionation of this compound.
II. Quantification of this compound by HPLC-UV
This section details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector for the quantitative analysis of this compound in plant extracts.
Method Parameters
| Parameter | Specification |
| Instrumentation | Alliance 2695 system with a Waters 2998 photodiode array detector[2] |
| Column | Sunfire™ C18, 4.6 x 150 mm, 5 µm particle size[2] |
| Mobile Phase | A: 0.5% (v/v) Acetic Acid in Water, B: Acetonitrile[2] |
| Gradient Elution | 0 min: 10% B; 10 min: 35% B; 30 min: 100% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 254 nm[2] |
| Retention Time of this compound | Approximately 12.80 min[2] |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a concentration range of 1-100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the dried plant extract in methanol to a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 10 µL of each calibration standard and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.
-
Calculate the content of this compound in the original plant material (mg/g) using the following formula:
Content (mg/g) = (C * V) / W
Where:
-
C = Concentration of this compound in the sample solution (mg/mL)
-
V = Final volume of the sample solution (mL)
-
W = Weight of the dried plant extract (g)
-
Quantitative Data Summary
| Analytical Method | Plant Material | This compound Content (mg/g of extract) |
| HPLC-UV | Cynanchum wilfordii root extract | 21.0[2] |
III. Quantification of this compound by UPLC-MS/MS
For higher sensitivity and selectivity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended. This protocol is based on established methods for the analysis of small molecules in plant extracts and should be fully validated by the user.
Method Parameters
| Parameter | Specification |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | To be optimized, a starting point could be a linear gradient from 10% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
Experimental Protocol: UPLC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV analysis, but use a lower concentration range for calibration standards (e.g., 1-1000 ng/mL) due to the higher sensitivity of the instrument.
-
-
MS/MS Parameter Optimization:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in methanol) directly into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify the most intense and stable product ions for MRM.
-
-
Analysis:
-
Inject the calibration standards and sample solutions into the UPLC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the selected MRM transition.
-
Quantify this compound in the samples as described for the HPLC-UV method.
-
Method Validation Parameters (User to Determine)
A full method validation should be performed according to ICH guidelines and should include the following parameters:
| Parameter | Description |
| Linearity | The range over which the response is directly proportional to the concentration. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
IV. This compound and the LKB1/AMPK Signaling Pathway
This compound has been reported to inhibit hepatic de novo lipogenesis through the activation of the LKB1/AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.
Caption: Activation of the LKB1/AMPK pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Cynandione A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cynandione A, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the one-pot tandem oxidation/regioselective arylation and reduction methodology.
Issue 1: Low Yield of this compound After Reduction Step
-
Question: My final yield of this compound is significantly lower than reported values after the reduction of the benzoquinone intermediate. What are the potential causes and solutions?
-
Answer: Low yields in the final reduction step are a common challenge. Several factors can contribute to this issue. The choice of reducing agent is critical. For instance, using sodium borohydride (NaBH₄) can lead to poor chemoselectivity and the undesired reduction of the acetyl carbonyl groups, resulting in a low yield of the target compound.[1] Similarly, sodium dithionite (Na₂S₂O₄) may lead to the formation of a complex mixture of byproducts.[1][2]
Recommended Solution: A more effective approach is the use of zinc powder in the presence of acetic acid and water.[1][2] This method has been shown to selectively reduce the benzoquinone intermediate to this compound with significantly higher yields. It is crucial to optimize the stoichiometry of the zinc reductant; using 1.0 equivalent of zinc has been demonstrated to improve the yield to as high as 79%.[1][2]
Issue 2: Formation of Complex Mixture and Purification Difficulties
-
Question: The reaction mixture after the reduction step is complex and difficult to purify, leading to product loss. How can I minimize byproduct formation?
-
Answer: The formation of a complex mixture often points to issues with the reaction conditions, particularly the choice of reductant and solvent system. As mentioned, certain reducing agents like sodium dithionite can result in a complex reaction outcome.[1][2]
Recommended Solution: Adhering to the optimized one-pot protocol significantly minimizes side reactions.[1][2] The key is the sequential addition of reagents. After the initial oxidation and arylation, the introduction of acetic acid, water, and zinc powder for the reduction step in the same pot has been shown to be efficient.[2] Filtering the reaction mixture through Celite after the reduction can aid in removing inorganic solids before extraction and chromatography.[2]
Issue 3: Incomplete Consumption of Starting Materials
-
Question: I am observing unreacted starting materials (acetyl bisphenol and benzoquinone precursor) in my final product mixture. How can I drive the reaction to completion?
-
Answer: Incomplete consumption of starting materials can be due to insufficient oxidant in the initial step. The synthesis involves an in-situ oxidation where this compound itself can be oxidized by the oxidant or the generated benzoquinone.[3]
Recommended Solution: To ensure the complete consumption of the starting materials, it is recommended to use an excess amount of the oxidant, such as silver(I) oxide (Ag₂O).[3] This ensures that both the initial hydroquinone is oxidized and that any reformed hydroquinone from side reactions is re-oxidized, driving the equilibrium towards the desired product.
Frequently Asked Questions (FAQs)
-
Question: What is the key to achieving high regioselectivity in the conjugate addition step?
-
Answer: The high regioselectivity, where the C3 position of the acetyl bisphenol nucleophile is the exclusive site of addition, is governed by both kinetic and thermodynamic factors.[1][2] Density functional theory (DFT) calculations have shown significant energetic differences between the possible transition states, favoring the observed regioselective outcome.[2][4] From a practical standpoint, following the established protocols that employ silver(I) oxide as the oxidant in dichloromethane has been shown to yield the desired regioselective product.[2]
-
Question: Why is a one-pot synthesis preferred over a two-pot process?
-
Answer: The one-pot synthesis is more efficient in terms of both "pot economy" and overall product yield.[2] It reduces the number of workup and purification steps, which minimizes product loss and saves time and resources. When the reaction is performed sequentially in a two-pot process, the isolated yield has been reported to be lower than that of the optimized one-pot procedure.[2]
-
Question: What is the role of the co-solvent system in the reduction step?
-
Answer: The co-solvent system of acetic acid and water is crucial for the effectiveness of the zinc reduction.[1][2] Acetic acid likely protonates the benzoquinone intermediate, increasing its susceptibility to reduction by zinc. Water serves as a proton source and helps to dissolve the reagents. The optimized volume ratio of these co-solvents is important for achieving a high yield.[2]
Data Presentation
Table 1: Optimization of the Reduction Conditions for the One-Pot Synthesis of this compound
| Entry | Reductant (equiv.) | Co-solvent (v/v ratio) | Yield (%) | Reference |
| 1 | H₂ (1 atm), 10 wt% Pd/C | CH₂Cl₂/MeOH (1:1) | 0 | [1][2] |
| 2 | H₂ (1 atm), 10 wt% Pd/C | CH₂Cl₂ | 0 | [1][2] |
| 3 | Na₂S₂O₄ (2.0) | CH₂Cl₂/H₂O (2:1) | 11 | [1][2] |
| 4 | NaBH₄ (1.2) | CH₂Cl₂/MeOH (1:1) | 21 | [1] |
| 5 | Zn (2.0) | CH₂Cl₂/AcOH/H₂O (3:2:1) | 59 | [1][2] |
| 6 | Zn (1.0) | CH₂Cl₂/AcOH/H₂O (3:2:1) | 79 | [1][2] |
Experimental Protocols
Optimized One-Pot Gram-Scale Synthesis of this compound [2]
-
Reaction Setup: To a solution of 2-acetyl-1,4-hydroquinone (1.0 g, 6.57 mmol, 1.0 equiv) and 4-acetyl-2-methoxyphenol (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 50 mL), add silver(I) oxide (Ag₂O, 3.2 g, 2.1 equiv).
-
Oxidation and Arylation: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reduction: To the crude reaction mixture, add acetic acid (AcOH, 30 mL), water (15 mL), and zinc powder (430 mg, 1.0 equiv).
-
Reaction Completion: Stir the mixture at room temperature for 4 hours.
-
Workup: Filter the mixture through Celite. Dilute the filtrate with ethyl acetate and extract twice.
-
Purification: Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to yield this compound.
Visualizations
Caption: One-Pot Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Cynandione A
Welcome to the technical support center for the total synthesis of cynandione A. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound include achieving high yields, controlling regioselectivity during the key coupling step, preventing oxidation of the final product, and developing a scalable and economically viable process.[1][2] Early synthetic routes reported modest yields, insufficient for extensive biological studies.[2][3]
Q2: Why is regioselectivity a critical issue in the synthesis of this compound?
A2: The core structure of this compound is a biaryl system formed by linking two different acetophenone units. The key bond formation, often a conjugate addition, must occur at specific positions to yield the desired isomer.[1][2] Incorrect regioselectivity would lead to a mixture of isomers that are difficult to separate, thereby reducing the yield of the target molecule. Density functional theory (DFT) calculations have been used to understand and predict the high regioselectivity observed in recent synthetic methods.[2][3]
Q3: My this compound product appears to be degrading. What could be the cause?
A3: this compound possesses inherent antioxidant activity, making it susceptible to oxidation to its corresponding benzoquinone form.[1][2] This can occur in the presence of oxidants or even air over time. It is crucial to handle the final product under an inert atmosphere and use appropriate reducing conditions in the final step of the synthesis to convert any oxidized product back to this compound.[2]
Q4: I am struggling with low yields in my synthesis. What are some common causes?
A4: Low yields can stem from several factors. In the context of this compound synthesis, common issues include incomplete consumption of starting materials, formation of side products, and oxidation of the desired product.[1] The use of an excess of the oxidant in the coupling step is crucial to drive the reaction to completion. Additionally, the choice of solvent and reducing agent in the final step can significantly impact the overall yield.[2]
Troubleshooting Guides
Guide 1: Poor Yield in the One-Pot Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient oxidant | Ensure at least 2.1 equivalents of the oxidant (e.g., Ag₂O) are used to drive the initial oxidation and subsequent coupling.[2] |
| Formation of multiple products | Incorrect solvent system | The optimized one-pot synthesis utilizes a CH₂Cl₂/AcOH/H₂O co-solvent system. Deviating from this may affect reaction efficiency and selectivity.[2] |
| Low final product yield despite good initial coupling | Inefficient reduction of the oxidized intermediate | Ensure the reducing agent (e.g., zinc dust) is active and added in a sufficient amount (at least 1.0 equivalent). The reaction time for the reduction step should be adequate (e.g., 4 hours).[2] |
| Product loss during workup | Emulsion formation during extraction | After filtration through Celite, dilute the filtrate sufficiently with EtOAc before extraction. Washing with brine can help break emulsions.[2] |
Guide 2: Issues with Regioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric byproducts in NMR/LC-MS | Non-optimal reaction conditions for the conjugate addition. | The regioselectivity of the conjugate addition of the acetyl bisphenol to the benzoquinone substrate is highly dependent on the electronic properties of the nucleophile. The reported one-pot synthesis demonstrates high regioselectivity.[1][2] Adhering to the established protocol is crucial. DFT calculations have shown that the addition at the C3 position of the acetyl bisphenol nucleophile is kinetically and thermodynamically favored.[2][3] |
Quantitative Data Summary
The following table summarizes the yields of this compound obtained under different synthetic strategies.
| Synthetic Strategy | Key Steps | Overall Yield | Scale | Reference |
| Kraus et al. (2005) | 6 steps including nucleophilic addition, Friedel-Crafts acylation, and deprotection. | ~13% (calculated from 44 mg product) | 44 mg | [2][3] |
| Kim et al. (Two-pot) | Regioselective conjugate addition followed by reduction. | 79% | Gram-scale | [2] |
| Kim et al. (One-pot) | Tandem oxidation/regioselective arylation followed by in-situ reduction. | 82% | 1.6 g | [2] |
Experimental Protocols
One-Pot Gram-Scale Synthesis of this compound
This protocol is adapted from the work of Kang, J. S., et al. (2025).[2]
Step 1: Oxidation and Regioselective Arylation
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To a solution of 2,5-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) and 2,4-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (3.2 g, 13.8 mmol, 2.1 equiv).
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Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
Step 2: Reduction
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To the crude reaction mixture from Step 1, add AcOH (30 mL), water (15 mL), and zinc dust (430 mg, 6.57 mmol, 1.0 equiv).
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Stir the resulting mixture at room temperature for 4 hours.
Step 3: Workup and Purification
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Filter the mixture through a pad of Celite.
-
Dilute the filtrate with EtOAc and extract twice.
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
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Concentrate the solution under reduced pressure.
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Purify the crude product by flash chromatography on silica gel to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: One-pot synthesis workflow for this compound.
References
Technical Support Center: Cynandione A Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of cynandione A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.
Q2: What are the known stability issues with this compound?
A2: this compound, being a polyphenolic compound, is susceptible to degradation under several conditions. Key stability concerns include oxidation, hydrolysis under acidic or alkaline conditions, and potential photodegradation. Phenolic compounds are known to be easily modified by oxidative enzyme action in the presence of oxygen.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes multiple hydroxyl and acetyl groups on a biphenyl backbone, the following degradation pathways are proposed:
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Oxidative Degradation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization. Advanced oxidation processes are known to effectively degrade phenolic compounds through the generation of hydroxyl radicals.[2][3]
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Hydrolytic Degradation: Under acidic or alkaline conditions, the acetyl groups may undergo hydrolysis to form the corresponding carboxylic acids. Ester and amide bonds in pharmaceuticals are particularly prone to hydrolysis at extreme pH levels.[4]
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Photodegradation: Aromatic ketones can undergo photoreduction.[5] As this compound possesses acetophenone moieties, it may be susceptible to degradation upon exposure to UV light.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. This method should be capable of separating the intact this compound from its degradation products.
Q5: What is a forced degradation study and why is it important for this compound?
A5: A forced degradation study (or stress testing) involves intentionally subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[6][7] This is crucial for:
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Identifying potential degradation products.
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Understanding the degradation pathways.
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Developing and validating a stability-indicating analytical method.[8]
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Gaining insights into the intrinsic stability of the molecule to help in formulation and packaging development.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency of this compound in solution over a short period. | Oxidation of phenolic hydroxyl groups. | - Prepare solutions fresh daily. - Use deoxygenated solvents. - Store stock solutions at -20°C or -80°C. - Consider the use of antioxidants in the formulation, if appropriate for the application. |
| Appearance of new peaks in the chromatogram during analysis. | Degradation of this compound. | - Perform a forced degradation study to identify the degradation products. - Ensure the analytical method is stability-indicating. - Investigate the storage conditions of the sample and mobile phase. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | - Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). - Minimize the incubation time if the compound is found to be unstable. |
| Color change of this compound powder (e.g., from off-white to brownish). | Oxidation and/or polymerization. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Ensure the container is tightly sealed and stored in a desiccator to protect from moisture and air. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. The goal of such a study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Observations |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 12.5 | 2 | Significant degradation observed. |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) | 18.2 | 3 | Rapid degradation. |
| Oxidative (3% H₂O₂, RT, 12h) | 25.8 | 4 | Highly susceptible to oxidation. |
| Thermal (105°C, 48h) | 8.5 | 1 | Relatively stable to dry heat. |
| Photolytic (ICH guidelines, 1.2 million lux hours) | 15.1 | 2 | Degradation observed upon light exposure. |
Table 2: Purity Analysis of this compound under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time Point | Purity of this compound (%) |
| -20°C | Initial | 99.8 |
| 6 months | 99.7 | |
| 12 months | 99.6 | |
| 4°C | Initial | 99.8 |
| 6 months | 98.5 | |
| 12 months | 97.2 | |
| 25°C / 60% RH | Initial | 99.8 |
| 1 month | 95.1 | |
| 3 months | 90.3 |
Experimental Protocols
Forced Degradation Study Protocol for this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 12 hours. Withdraw samples and dilute for analysis.
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Thermal Degradation: Keep the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in a suitable solvent for analysis.
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Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Dissolve the exposed and control samples for analysis.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from all degradation products.
Visualizations
Caption: Proposed degradation pathways of this compound under hydrolytic and oxidative stress.
Caption: General experimental workflow for a forced degradation study of this compound.
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. asianjpr.com [asianjpr.com]
Technical Support Center: Overcoming Solubility Challenges of Cynandione A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Cynandione A in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is the solubility of this compound a critical issue for in vivo studies?
A2: Poor aqueous solubility can lead to several challenges in in vivo research, including:
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Low Bioavailability: Inefficient absorption from the gastrointestinal tract after oral administration.
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Precipitation at the Injection Site: For parenteral routes, this can cause local irritation, inflammation, and erratic drug absorption.
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Inaccurate Dosing: Difficulty in preparing homogenous and stable formulations can lead to inconsistent dosing.
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Limited Formulation Options: The choice of safe and effective delivery vehicles is restricted.
Q3: What are the primary strategies to enhance the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to overcome the solubility limitations of this compound. These include:
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Co-solvent Systems: Blending a primary solvent in which this compound is soluble (e.g., DMSO) with a pharmaceutically acceptable aqueous vehicle.
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Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
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Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix.
Troubleshooting Guides
Issue 1: this compound precipitates when my stock solution (in an organic solvent) is diluted with an aqueous vehicle for dosing.
Possible Cause: The concentration of the organic solvent is not high enough in the final formulation to maintain the solubility of this compound.
Solutions:
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Optimize Co-solvent Ratio: Systematically test different ratios of the organic solvent to the aqueous vehicle. Start with a higher percentage of the organic solvent and gradually decrease it to the lowest effective and tolerable concentration for the animal model.
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Incorporate a Surfactant: Add a biocompatible non-ionic surfactant, such as Tween® 80 or Cremophor® EL, to the aqueous vehicle. Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation. A common starting point is a final concentration of 0.5-5% (v/v) of the surfactant.
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Use a Ternary System: A combination of a primary solvent, a co-solvent, and an aqueous vehicle can be effective. For example, a mixture of DMSO, PEG 400, and saline.
Issue 2: The prepared formulation for oral gavage is not uniform and shows visible particles.
Possible Cause: Incomplete dissolution or precipitation of this compound in the chosen vehicle.
Solutions:
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Particle Size Reduction: If preparing a suspension, ensure that the this compound powder is micronized to the smallest possible particle size to improve dispersion.
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Increase Viscosity: Adding a suspending agent like carboxymethylcellulose (CMC) at 0.5-1% (w/v) to the aqueous vehicle can help to keep the particles suspended.
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Switch to a Solubilization Technique: If a suspension is not providing consistent results, consider using one of the solubilization methods described below, such as cyclodextrin complexation or solid dispersion, to achieve a true solution or a stable amorphous dispersion.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl sulfoxide (DMSO) | 2 mg/mL[1] | Experimentally determined. |
| This compound | Water | Very Low (estimated) | Based on its hydrophobic structure. |
| This compound | Ethanol | Low to Moderate (estimated) | Polyphenols generally show some solubility in alcohols[2]. |
| This compound | Polyethylene Glycol (PEG 400) | Moderate (estimated) | PEGs are known to enhance the solubility of polyphenolic compounds[3]. |
| This compound | Propylene Glycol (PG) | Moderate (estimated) | PG is a common co-solvent for hydrophobic drugs[4]. |
| Acetophenone | Water | ~5.5 g/L (5.5 mg/mL)[2] | Structurally related compound, but less complex. |
| Acetophenone | Ethanol | Soluble[2] | Indicates good potential for ethanol as a solvent. |
Note: "Estimated" values are based on the general solubility characteristics of structurally similar polyphenolic compounds and should be experimentally verified.
Experimental Protocols
Co-solvent Vehicle Preparation for Oral Gavage
This protocol provides a starting point for developing a co-solvent system for the oral administration of this compound in mice.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), sterile filtered
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Polyethylene glycol 400 (PEG 400), sterile
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Tween® 80, sterile
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Sterile Saline (0.9% NaCl)
Protocol:
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Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming and vortexing may be required.
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Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting formulation is:
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10% DMSO
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40% PEG 400
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5% Tween® 80
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45% Saline
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Final Formulation: Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the final desired concentration for dosing.
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Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, adjust the ratios of the vehicle components (e.g., increase the percentage of PEG 400 or Tween® 80).
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Control Group: Always prepare a vehicle-only control group for your in vivo study to account for any effects of the vehicle itself.
Workflow for Co-solvent Formulation:
Caption: Workflow for preparing a co-solvent formulation of this compound.
Cyclodextrin Inclusion Complexation (Co-precipitation Method)
This method aims to encapsulate this compound within a cyclodextrin molecule to enhance its aqueous solubility.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Ethanol
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Deionized Water
Protocol:
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Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
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Dissolve HP-β-CD: In a separate beaker, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.
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Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring vigorously at room temperature.
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Precipitation and Equilibration: Continue stirring for 24-48 hours to allow for complex formation and equilibration. The solution may become cloudy as the complex precipitates.
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Isolation: Collect the precipitate by filtration or centrifugation.
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Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any uncomplexed this compound, and then dry the product under vacuum to obtain the inclusion complex powder.
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Solubility Testing: Determine the solubility of the resulting powder in water or saline to confirm successful complexation.
Workflow for Cyclodextrin Inclusion Complexation:
Caption: Co-precipitation method for preparing this compound-cyclodextrin inclusion complexes.
Nanoparticle Formulation (Nanoprecipitation Method)
This protocol describes a simple method to produce nanoparticles of this compound, which can improve its dissolution rate.
Materials:
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This compound
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Acetone
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A suitable biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
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A surfactant/stabilizer (e.g., Poloxamer 188 or Tween® 80)
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Deionized Water
Protocol:
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Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in acetone.
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Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.
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Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase under constant stirring. The rapid solvent displacement will cause the polymer and drug to co-precipitate as nanoparticles.
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Solvent Evaporation: Continue stirring for several hours to allow the acetone to evaporate completely.
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Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.
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Characterization: Characterize the nanoparticle suspension for particle size, zeta potential, and drug loading efficiency.
Workflow for Nanoparticle Formulation:
Caption: Nanoprecipitation method for formulating this compound nanoparticles.
Solid Dispersion Preparation (Solvent Evaporation Method)
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to create a solid dispersion.
Materials:
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This compound
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A hydrophilic polymer (e.g., PVP K30 - Polyvinylpyrrolidone K30)
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A suitable solvent (e.g., ethanol or a mixture of dichloromethane and methanol)
Protocol:
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Dissolution: Dissolve both this compound and the polymer (e.g., PVP K30) in the chosen solvent. Common drug-to-polymer ratios to test are 1:1, 1:2, and 1:5 (w/w).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should result in a thin film of the solid dispersion on the wall of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
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Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
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Characterization: The resulting powder can be characterized for its amorphous nature (using techniques like DSC or XRD) and its dissolution rate in an aqueous medium.
Mandatory Visualization: Signaling Pathway
This compound has been reported to inhibit hepatic de novo lipogenesis by activating the LKB1/AMPK pathway[5].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US7790905B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 5. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselectivity issues in the synthesis of cynandione A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues and other challenges during the synthesis of cynandione A.
Frequently Asked Questions (FAQs)
Q1: What is the most common regioselectivity issue in the synthesis of this compound?
A1: The primary regioselectivity challenge occurs during the key conjugate addition step, where an acetyl bisphenol (nucleophile) is added to a benzoquinone substrate. The desired reaction pathway is the exclusive addition at the C3 position of the nucleophile. Density Functional Theory (DFT) calculations have shown that this position is highly favored due to both kinetic and thermodynamic factors.[1][2]
Q2: Why is my final product getting oxidized, and how can I prevent it?
A2: this compound possesses inherent antioxidant activity, making it susceptible to oxidation back to its benzoquinone form, compound 7 , by the oxidant (e.g., Ag₂O) present in the reaction mixture.[1][2] This is often an unavoidable in-situ oxidation. To address this, a final reduction step is incorporated into the synthesis to convert compound 7 back to this compound.
Q3: What are the common side products I should be aware of?
A3: Besides the oxidized form of this compound, be aware of potential dimerization of the final product, which can form byproducts such as cynanchone A and cynandiones B and C.[1] In earlier or less optimized synthetic routes, poor site selectivity during acylation steps could also lead to other undesired isomers.[3]
Q4: How critical is the choice and amount of oxidant?
A4: The amount of oxidant is crucial for driving the reaction to completion. Theoretically, 2.0 equivalents are required for the oxidation of the starting hydroquinone and the in-situ re-oxidation of the newly formed this compound.[1] Using a slight excess (e.g., 2.1-2.5 equivalents) of an oxidant like silver(I) oxide (Ag₂O) is common practice to ensure all starting materials are consumed.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction of starting materials. 2. Oxidation of the final product without a subsequent reduction step. 3. Suboptimal solvent system, especially at a larger scale. 4. Product loss during purification due to dimerization. | 1. Ensure at least 2.1 equivalents of the oxidant (e.g., Ag₂O) are used. 2. Incorporate a final reduction step using a reducing agent like zinc powder in an acidic medium (e.g., acetic acid/water).[1] 3. For gram-scale reactions, use an optimized co-solvent system such as CH₂Cl₂/AcOH/H₂O (10:6:3).[1] 4. During purification, use a short-column chromatography setup to minimize the time the product spends on the silica gel.[1] |
| Complex Mixture of Products in Final Crude | 1. Insufficient amount of oxidant leading to unreacted starting materials. 2. Formation of various dimerization byproducts. 3. Poor regioselectivity leading to multiple isomers (less common in optimized protocols). | 1. Increase the equivalents of the oxidant to ensure full conversion. 2. Proceed with the reduction step and then careful flash chromatography. Isolate the main product and characterize the impurities to identify them as dimers or isomers. 3. Re-evaluate the reaction conditions; ensure the reaction is run under an inert atmosphere and at the recommended temperature. |
| Difficulty in Purifying this compound | 1. This compound has a tendency to dimerize on silica gel. 2. The product has similar polarity to some of the side products. | 1. Minimize purification time. Use a short (e.g., 30 cm length for a 6.6 mmol scale) and wide (e.g., 3 cm diameter) silica gel column.[1] 2. Use the recommended eluent system, such as hexane/acetone (2:1), for effective separation.[1] |
| Reaction Works at Small Scale but Fails on Scale-up | 1. The optimized one-pot conditions, particularly the co-solvent system, can be scale-dependent. | 1. For gram-scale synthesis, it is crucial to fine-tune the co-solvent system. A CH₂Cl₂/AcOH/H₂O mixture has been reported to be effective for larger scales, whereas it was less effective at a 1 mmol scale.[1] |
Quantitative Data Summary
The following table summarizes the yields from different synthetic approaches for this compound.
| Synthesis Strategy | Key Reagents | Scale | Yield (%) | Reference |
| One-Pot Synthesis | Ag₂O (oxidant), Zn/AcOH (reductant) | 6.6 mmol | 82% | [1] |
| Two-Pot Process | Ag₂O (oxidant), subsequent reduction | - | 79% | [1] |
| Initial Tandem Oxidation/Arylation Trial | Ag₂O (1.5 equiv) | 2.0 mmol | 32% (NMR yield) | |
| Optimized Tandem Oxidation/Arylation | Ag₂O (2.5 equiv) | 2.0 mmol | 61% (isolated yield of intermediate 8 ) | [2] |
| First Reported Synthesis (Multi-step) | DDQ, TiCl₄, BCl₃ | - | Modest (44 mg) | [1][4] |
Experimental Protocols
Key Experiment: One-Pot Gram-Scale Synthesis of this compound[1]
This protocol outlines the optimized one-pot synthesis involving four sequential chemical transformations: oxidation, regioselective conjugate addition, in-situ oxidation, and final reduction.
-
Reaction Setup : To a solution of 2,5-dihydroxyacetophenone (5 ) (1.0 g, 6.57 mmol, 1.0 equiv) and 2,4-dihydroxyacetophenone (6 ) (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 50 mL), add silver(I) oxide (Ag₂O) (3.2 g, 2.1 equiv).
-
Oxidation and Conjugate Addition : Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Reduction : Add acetic acid (AcOH, 30 mL), water (15 mL), and zinc powder (430 mg, 1.0 equiv) to the crude reaction mixture. Stir this mixture at room temperature for 4 hours.
-
Workup : Filter the mixture through Celite. Dilute the filtrate and extract it twice with ethyl acetate (EtOAc). Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO₄).
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Purification : Remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel using a hexane/acetone (2:1) eluent to yield this compound (1 ) (1.6 g, 82% yield).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
One-Pot Synthesis Pathway of this compound
Caption: Key steps in the one-pot synthesis of this compound.
References
- 1. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cynandione A from Crude Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cynandione A from crude plant extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.
Question: My initial crude extract shows very low or no this compound content. What could be the problem?
Answer: Several factors could contribute to a low yield of this compound in your crude extract:
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Plant Material Quality: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. Ensure you are using a high-quality, verified source of Cynanchum wilfordii or other this compound-containing plants.
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Extraction Solvent: this compound is typically extracted with solvents like ethanol or ethyl acetate.[1][2] Using a solvent with inappropriate polarity may result in poor extraction efficiency. An ethanol extraction, followed by partitioning with ethyl acetate, is a common and effective method.[1][2]
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Extraction Method: The extraction technique can significantly impact the yield. Maceration or sonication can be effective. Ensure sufficient extraction time and an appropriate solvent-to-solid ratio to maximize the recovery of this compound.[3]
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Degradation: this compound can be susceptible to degradation.[4] Prolonged exposure to high temperatures, light, or extreme pH during extraction can lead to its decomposition. It is advisable to conduct the extraction at room temperature and protect the extract from light.
Question: I am observing significant loss of this compound during the solvent partitioning step. How can I improve recovery?
Answer: Loss during liquid-liquid extraction can be due to several reasons:
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Incomplete Phase Separation: Emulsion formation can trap your compound of interest. Allow adequate time for the layers to separate completely. If an emulsion persists, techniques such as centrifugation or the addition of a small amount of brine can help break it.
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Insufficient Extraction Cycles: A single extraction is often insufficient to recover all the compound. Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete transfer of this compound from the aqueous phase.
Question: The separation of this compound on my silica gel column is poor, with overlapping peaks. What can I do to improve the resolution?
Answer: Poor resolution during column chromatography is a common issue. Here are some troubleshooting steps:
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Optimize the Mobile Phase: The choice and ratio of solvents in your mobile phase are critical. For this compound, solvent systems like hexane/ethyl acetate or hexane/acetone have been reported to be effective.[5] You can perform preliminary thin-layer chromatography (TLC) with different solvent ratios to identify the optimal mobile phase that provides good separation between this compound and other components.
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Column Packing and Dimensions: A poorly packed column will lead to channeling and band broadening. Ensure your silica gel is packed uniformly. A longer, narrower column generally provides better resolution than a shorter, wider one.
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Sample Loading: Overloading the column is a frequent cause of poor separation. The amount of crude extract loaded should typically be 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
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Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, often resulting in better resolution.
Question: My purified this compound appears to be degrading after isolation. How can I ensure its stability?
Answer: this compound has a tendency to dimerize and can be sensitive to oxidation.[4] To prevent degradation:
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Storage Conditions: Store the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) to minimize oxidation.
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Solvent Choice: If storing in solution, use a non-reactive, dry solvent.
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Light Protection: Store in amber vials or protect from light to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction and purification workflow for this compound from plant material?
A1: A general workflow involves:
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Extraction: The dried and powdered plant material (e.g., roots of Cynanchum wilfordii) is extracted with a solvent like 90% ethanol.[2]
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Solvent Partitioning: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is typically found in the ethyl acetate fraction.[2][3]
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Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography using a mobile phase such as a hexane/ethyl acetate gradient to isolate this compound.[5]
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Purity Analysis: The purity of the isolated this compound is confirmed using analytical techniques like HPLC, LC-MS/MS, and NMR.[5][6]
Q2: What are the key analytical techniques used to identify and quantify this compound?
A2: The following analytical methods are commonly employed:
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High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment. A C18 column with a mobile phase of methanol and water (often with a formic acid modifier) is typically used.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound in complex matrices like plasma and tissue homogenates.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and confirmation of the identity of the isolated this compound.[5]
Q3: What are some of the common impurities found in crude extracts containing this compound?
A3: Crude plant extracts are complex mixtures. Besides this compound, extracts of Cynanchum wilfordii may contain other acetophenones, such as p-hydroxyacetophenone, as well as various glycosides, steroids, and other phenolic compounds.[2][3] The purification process aims to remove these related and unrelated compounds.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Details | Reference |
| Stationary Phase | Silica gel (230-400 mesh) | [5] |
| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | [5] |
| Hexane/Acetone | [5] | |
| Typical Ratios | 3:1 (v/v) for both systems | [5] |
| Detection | UV light, potassium permanganate or anisaldehyde solutions | [4] |
Experimental Protocols
Detailed Methodology for Extraction and Purification of this compound
-
Plant Material Preparation:
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Obtain dried roots of Cynanchum wilfordii.
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Grind the roots into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 90% ethanol at room temperature for 48 hours.[2]
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Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
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Suspend the crude ethanol extract in distilled water.
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Perform successive partitioning with n-hexane, dichloromethane, and ethyl acetate.
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Collect the ethyl acetate fraction, which is enriched with this compound.[2]
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Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it in vacuo.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (230-400 mesh) using a slurry packing method with hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
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Load the adsorbed sample onto the top of the prepared column.
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Elute the column with a hexane/ethyl acetate or hexane/acetone solvent system, starting with a lower polarity and gradually increasing it if a gradient is needed. A common isocratic system is a 3:1 (v/v) ratio.[5]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
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Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Purity Confirmation:
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for the determination of this compound in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions for long-term stability of cynandione A
For researchers, scientists, and drug development professionals utilizing Cynandione A, this guide provides essential information on its long-term stability, storage conditions, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder for long-term stability?
A1: For optimal long-term stability, this compound in its powdered form should be stored at a temperature between -10°C and -25°C.
Q2: How should I store this compound for short-term use?
A2: For short-term storage, a temperature of 2-8°C is recommended for the powdered compound.
Q3: What is the best solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 2 mg/mL.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.02 mg of this compound (Molecular Weight: 302.28 g/mol ) in 1 mL of DMSO. It is recommended to warm the solution briefly to 37°C and vortex or sonicate to ensure complete dissolution.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous media. | This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | - Increase the volume of the aqueous medium and add the DMSO stock solution dropwise while vortexing.- The final concentration of DMSO in your cell culture medium should be below 0.5% to avoid cytotoxicity.[1]- If precipitation persists, consider using a co-solvent such as glycerol, Tween 80, or PEG400 in your final dilution, but be mindful of their potential effects on your experimental system.[1] |
| Loss of biological activity or inconsistent results in experiments. | - Degradation of this compound: As a phenolic compound, this compound may be susceptible to degradation, especially with improper storage or handling of stock solutions.- Dimerization: this compound has a tendency to form dimers, which may have different biological activity. | - Check Storage Conditions: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light.- Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound.- Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated temperature fluctuations.- Monitor for Dimerization: If dimerization is a concern, it can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).[2][3][4] Consider preparing fresh dilutions from the stock solution immediately before each experiment. |
| Visible color change in the DMSO stock solution (e.g., turning yellow or brown). | This can be a visual indicator of degradation or oxidation of the phenolic compound. | - Discard the discolored solution and prepare a fresh stock solution.- To minimize oxidation, consider purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing and storing. |
| Difficulty dissolving this compound powder. | The compound may not be readily soluble at room temperature. | - Gently warm the solution to 37°C.- Use vortexing or sonication for a few minutes to aid dissolution. |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Condition | Duration | Notes |
| Powder (Long-term) | -10°C to -25°C | Up to 3 years | Protect from moisture. |
| Powder (Short-term) | 2°C to 8°C | Days to weeks | Keep in a desiccator. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2°C to 8°C | Prepare fresh for each experiment | Due to low aqueous stability, do not store for more than 24 hours.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for in vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.02 mg of this compound powder.
-
Dissolve in 1 mL of sterile, high-purity DMSO.
-
Gently warm to 37°C and vortex until fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.
-
Mix thoroughly by gentle inversion before adding to the cells.
-
Protocol 2: Inhibition of De Novo Lipogenesis in HepG2 Cells
This protocol is adapted from a study investigating the effect of this compound on hepatic lipogenesis in HepG2 cells.[6]
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Induction of Lipogenesis and Treatment:
-
Seed HepG2 cells in a suitable culture plate (e.g., 6-well or 24-well plate).
-
Once the cells reach 70-80% confluency, switch to serum-free DMEM for 12-24 hours.
-
Induce lipogenesis by treating the cells with a lipogenesis inducer, such as the LXRα agonist T0901317 (1 µM), in fresh serum-free DMEM.
-
Simultaneously treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
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Incubate the cells with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.[6][7]
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Wash the cells with water until the water runs clear.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at a wavelength of 490-520 nm.[8]
-
-
Analysis of Lipogenesis-Related Proteins (Western Blot):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the lipogenesis pathway, such as phosphorylated AMPK (pAMPK), total AMPK, and sterol regulatory element-binding protein-1c (SREBP-1c).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Normalize the protein expression to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Signaling pathway of this compound in inhibiting lipogenesis.
References
- 1. Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HepG2 Cells [cytion.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
avoiding oxidation during the synthesis of cynandione A
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding and addressing issues related to oxidation during the synthesis of cynandione A.
Troubleshooting Guide
Q1: My final product after the initial reaction is a deep red or orange color, not the expected color of this compound. What happened?
A1: This is an expected outcome of the one-pot synthesis method. This compound itself has antioxidant properties and is readily oxidized to its corresponding benzoquinone form, which is colored.[1] This oxidation is often unavoidable due to the excess oxidant (e.g., silver (I) oxide, Ag₂O) required to drive the initial reaction to completion.[1][2] The colored compound is an intermediate that must be reduced in a subsequent step to yield the final this compound.
Q2: After the final reduction step, my product yield is significantly lower than reported in the literature. What are the potential causes?
A2: Low yields can result from several factors:
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Incomplete Reduction: The reducing agent (e.g., zinc dust) may not have been added in sufficient quantity or the reaction may not have been allowed to proceed for a sufficient duration to convert the oxidized intermediate back to this compound.
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Degradation: Quinones can be unstable and may degrade under certain conditions. Prolonged exposure to harsh acidic or basic conditions, or exposure to light and air, can lead to the formation of undesired side products.
-
Purification Losses: this compound can be susceptible to dimerization. Using techniques like short-column chromatography can help minimize these losses during purification.
Q3: I am observing multiple spots on my TLC plate after the reduction step, indicating impurities. What are these and how can I minimize them?
A3: The presence of multiple spots on a TLC plate suggests that either the initial reaction did not go to completion or the reduction was not fully successful. Potential impurities could include unreacted starting materials, the oxidized benzoquinone form of this compound, or other side products. To minimize these:
-
Ensure the initial oxidation and coupling reaction runs for the recommended time to consume all starting materials.
-
Use a sufficient excess of the reducing agent and allow adequate time for the reduction to complete.
-
Careful purification by column chromatography is essential to isolate the pure this compound.
Frequently Asked Questions (FAQs)
Q1: Why is an excess of an oxidizing agent used in the synthesis if it oxidizes the final product?
A1: An excess of the oxidant, such as Ag₂O, is crucial to ensure the complete consumption of the starting materials in the one-pot synthesis.[1][2] The initial step involves the oxidation of a hydroquinone to a benzoquinone, which then undergoes a conjugate addition.[1] Driving this initial oxidation to completion is key to achieving a high overall yield. The subsequent, unavoidable oxidation of the desired this compound is addressed in a final, dedicated reduction step.[1]
Q2: What is the purpose of the final reduction step in the synthesis of this compound?
A2: The final reduction step is designed to convert the oxidized benzoquinone form of this compound back into the desired final product.[1] Due to the inherent antioxidant nature of this compound and the reaction conditions, its oxidation during the synthesis is an expected event.[1] The addition of a reducing agent, such as zinc in acetic acid, efficiently reverses this oxidation.
Q3: Are there alternative strategies to prevent the oxidation of this compound during the synthesis?
A3: While the currently optimized gram-scale synthesis embraces a tandem oxidation-reduction strategy, general practices to minimize oxidation in similar syntheses could include:
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Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidation from atmospheric oxygen.[1]
-
Solvent Choice: The choice of solvent can influence the stability of quinone-type molecules.
-
Temperature Control: Maintaining optimal reaction temperatures can prevent side reactions and degradation.
However, in the specific case of the highly efficient one-pot synthesis of this compound, the planned oxidation and subsequent reduction has proven to be a very effective and scalable approach.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for a reported successful gram-scale, one-pot synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | 1.0 g (6.57 mmol) |
| Starting Material 2 | 1.0 g (6.57 mmol) |
| Oxidizing Agent (Ag₂O) | 3.2 g (2.1 equiv) |
| Reducing Agent (Zinc) | 430 mg (1.0 equiv) |
| Reaction Time (Oxidation) | 16 hours |
| Reaction Time (Reduction) | 4 hours |
| Final Product Yield | 1.6 g |
| Overall Yield (%) | 82% |
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a reported gram-scale synthesis.
Materials:
-
Starting Material 5 (1.0 g, 6.57 mmol, 1.0 equiv)
-
Starting Material 6 (1.0 g, 6.57 mmol, 1.0 equiv)
-
Silver (I) oxide (Ag₂O) (3.2 g, 2.1 equiv)
-
Dichloromethane (CH₂Cl₂) (50 mL)
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Acetic acid (AcOH) (30 mL)
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Water (15 mL)
-
Zinc dust (430 mg, 1.0 equiv)
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Ethyl acetate (EtOAc)
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Brine
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Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a solution of starting materials 5 and 6 in dichloromethane (50 mL), add silver (I) oxide (3.2 g).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
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To the crude reaction mixture, add acetic acid (30 mL), water (15 mL), and zinc dust (430 mg).
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Stir this mixture at room temperature for 4 hours.
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Filter the mixture through Celite.
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Dilute the filtrate and extract twice with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over magnesium sulfate.
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Concentrate the solution and purify the crude product via short-column chromatography to yield this compound.
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Inherent antioxidant activity of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Cynandione A and Cynandione B
An examination of the existing scientific literature reveals a significant body of research on the neuroprotective properties of cynandione A. In contrast, there is a notable absence of studies investigating the neuroprotective effects of cynandione B, precluding a direct comparative analysis at this time. This guide, therefore, provides a comprehensive overview of the experimentally determined neuroprotective effects of this compound, with the express intention of serving as a resource for researchers, scientists, and drug development professionals. The methodologies and findings presented herein for this compound can serve as a valuable framework for future investigations into the potential neuroprotective capabilities of cynandione B.
This compound: A Multifaceted Neuroprotective Agent
This compound, a biacetophenone derived from the roots of plants such as Cynanchum wilfordii, has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neuronal damage. Its mechanisms of action are multifaceted, encompassing the mitigation of excitotoxicity, the reduction of oxidative stress, and the modulation of inflammatory pathways.
Quantitative Analysis of Neuroprotective Efficacy
The following table summarizes the key quantitative data from studies investigating the neuroprotective effects of this compound. These data highlight its potency in protecting neurons from various insults.
| Model System | Insult | This compound Concentration | Key Findings | Citation |
| Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Significantly reduced neurotoxicity. | [1] |
| Rat Cortical Neurons | L-Glutamate | 50 µM | Alleviated neurotoxicity. | [1] |
| Rat Cortical Neurons | Kainate | 50 µM | Alleviated neurotoxicity. | [1] |
| PC12 Cells | Glutamate | 10 µM - 100 µM | Dose-dependently mitigated neurotoxicity. | [2] |
| Cerebellar Granule Neurons | Glutamate | 10 µM - 100 µM | Dose-dependently mitigated neurotoxicity. | [2] |
| Rats with Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg | Markedly improved neurological deficit scores and reduced cerebral infarction size by 7.2%. | [3] |
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal cell death and survival.
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Anti-Oxidative Stress: this compound has been shown to be a natural antioxidant, capable of breaking down hydrogen peroxide in vitro.[1] It also attenuates the decrease in levels of crucial antioxidant enzymes such as glutathione and superoxide dismutase, which are vital for cellular defense against oxidative stress.[1]
-
Anti-Excitotoxicity: The compound effectively protects against neurotoxicity induced by the excitotoxic neurotransmitter L-glutamate and by kainate.[1] This suggests an interaction with pathways related to glutamate receptor-mediated cell death.
-
Anti-Inflammatory Effects: In microglial cells, this compound has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory activity is mediated through the inactivation of the NF-κB signaling pathway.[4]
-
Modulation of HMGB1 and DPYSL2: In models of cerebral ischemia, this compound has been found to attenuate the rise in High Mobility Group Box 1 (HMGB1) levels and mitigate the cleavage of Dihydropyrimidinase-like 2 (DPYSL2), both of which are implicated in ischemic brain injury.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons from rat embryos or PC12 and cerebellar granule neuron cell lines are commonly used.[1][2] Cells are cultured under standard conditions.
-
Induction of Neurotoxicity: Neuronal damage is induced by exposing the cell cultures to neurotoxic agents such as L-glutamate, kainate, or hydrogen peroxide at specific concentrations and durations.[1][2]
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell cultures at various concentrations prior to or concurrently with the neurotoxic insult.[2]
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[3]
In Vivo Model of Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats are often used.[3]
-
Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).[3]
-
Treatment: this compound is administered intraperitoneally at a specific dosage (e.g., 30 mg/kg) at defined time points relative to the ischemic event.[3]
-
Assessment of Neuroprotection: Neurological deficits are scored at various time points post-ischemia. The size of the cerebral infarction is determined using methods like TTC staining.[3]
Western Blot Analysis
-
Protein Extraction: Proteins are extracted from treated and control cells or brain tissues.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., HMGB1, DPYSL2, phosphorylated IκB-α, NF-κB) followed by incubation with secondary antibodies.[3][4]
-
Detection: Protein bands are visualized using an appropriate detection system.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mitigates ischemic injuries in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A Demonstrates Potential in Mitigating Endotoxin Shock in Murine Models
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide detailing the effects of Cynandione A, an acetophenone derived from the roots of Cynanchum wilfordii, on endotoxin shock in mice. This guide provides an objective analysis of its performance, supported by experimental data, and compares its mechanistic action with other potential therapeutic agents.
This compound has been shown to significantly improve survival rates and reduce the inflammatory response in mice subjected to lethal endotoxemia induced by lipopolysaccharide (LPS). The compound effectively decreases the plasma levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1][2] Its therapeutic effects are attributed to the inhibition of the NF-κB and MAPK signaling pathways, crucial mediators of the inflammatory cascade.[1][2]
Comparative Efficacy of this compound in Endotoxin Shock
The following table summarizes the quantitative data on the in vivo effects of this compound in a murine model of endotoxin shock.
| Treatment Group | Dosage | Key Efficacy Markers | Results |
| This compound | 10 mg/kg | Survival Rate | 74% survival after 14 days, compared to 0% in the LPS-only group.[2] |
| TNF-α Reduction | 89.1% decrease in plasma levels compared to the LPS-only group.[3] | ||
| IL-6 Reduction | 74.3% decrease in plasma levels compared to the LPS-only group.[3] | ||
| IL-1β Reduction | 55.3% decrease in plasma levels compared to the LPS-only group.[3] | ||
| LPS Control | 4 mg/kg | Survival Rate | 0% survival after 78 hours.[2] |
| Cytokine Levels | Significant elevation of TNF-α, IL-6, and IL-1β.[3] |
Mechanism of Action: A Look at the Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: this compound's inhibition of MAPK and NF-κB pathways.
Experimental Protocols
Induction of Endotoxin Shock in Mice:
C57BL/6 mice are injected intraperitoneally with a lethal dose of lipopolysaccharide (LPS) from E. coli (4 mg/kg body weight) to induce endotoxemia.[2] A control group receives a saline injection.
Drug Administration:
This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg body weight) prior to or shortly after the LPS challenge.[2][3]
Evaluation of Inflammatory Response and Survival:
-
Cytokine Analysis: Blood samples are collected at various time points post-LPS injection to measure the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA).[1][3]
-
Survival Study: The survival of the mice in each group is monitored over a period of up to 14 days.[2]
The experimental workflow is outlined in the following diagram.
Caption: Workflow of the in vivo endotoxin shock experiment.
Comparison with Other Alternatives
While direct head-to-head comparative studies are limited, the mechanism of this compound shows parallels with other anti-inflammatory agents. For instance, corticosteroids like dexamethasone are known to inhibit the inflammatory response in endotoxin shock, in part by preventing the induction of nitric oxide synthase and affecting cytokine synthesis.[4][5][6][7] However, this compound's specific targeting of both the NF-κB and MAPK pathways provides a focused approach to mitigating the inflammatory cascade.
Another area of interest is the role of High Mobility Group Box 1 (HMGB1), a late mediator of lethal sepsis.[8] Some natural compounds have been shown to inhibit HMGB1 release.[9][10][11] Future research could explore if this compound also modulates HMGB1 activity, which would further elucidate its therapeutic potential in sepsis and other inflammatory conditions.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Dexamethasone prevents the induction by endotoxin of a nitric oxide synthase and the associated effects on vascular tone: an insight into endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on endotoxin shock in the anesthetized pony: hematologic, blood gas, and coagulation changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone and pentoxifylline inhibit endotoxin-induced cachectin/tumor necrosis factor synthesis at separate points in the signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone reduces endotoxin-induced tumor necrosis factor activity production in vitro by equine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caging a Beast in the Inflammation Arena: Use of Chinese Medicinal Herbs to Inhibit a Late Mediator of Lethal Sepsis, HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of HMGB1 release inhibition from RAW264.7 cells by oleanolic acid in Prunus mume Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of HMGB1 suppresses inflammation and catabolism in temporomandibular joint osteoarthritis via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cynandione A from Diverse Cynanchum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Cynandione A, a bioactive acetophenone isolated from various species of the genus Cynanchum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound varies among different Cynanchum species, indicating that the choice of plant source can significantly impact the yield of this valuable compound. The following table summarizes the reported content of this compound in several Cynanchum species based on available literature.
| Cynanchum Species | Plant Part | This compound Content | Reference |
| Cynanchum wilfordii | Root | 21.0 mg/g (2.1%) | [1] |
| Cynanchum wilfordii | Root | 0.274% | [2] |
| Cynanchum taiwanianum | Tuber | 1.0 - 1.3 g/kg (0.1 - 0.13%) | [3] |
| Cynanchum auriculatum | Root | Present, but quantitative data not specified in the search results. | [4][5] |
| Cynanchum bungei | Root | Present, but quantitative data not specified in the search results. | [2][6] |
| Cynanchum atratum | Not Specified | Recognized as a marker compound. | [7] |
| Cynanchum stauntonii | Not Specified | Recognized as a marker compound. | [7] |
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from Cynanchum species can be outlined as follows, based on methodologies described in the literature[4][5][8].
a. Plant Material Preparation:
-
The roots or tubers of the selected Cynanchum species are collected, washed, dried, and ground into a fine powder.
b. Extraction:
-
The powdered plant material is subjected to ultrasound-assisted extraction with 90% ethanol[8].
-
The resulting extract is filtered and concentrated under reduced pressure to obtain a crude ethanol extract.
c. Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction[4][8].
d. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
Further purification is achieved through reverse-phase silica gel column chromatography and thin-layer chromatography to yield pure this compound[4][5].
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of this compound is typically performed using HPLC[9].
a. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector set at 220 nm.
b. Standard and Sample Preparation:
-
A standard stock solution of pure this compound is prepared in methanol.
-
Dried and powdered plant material is extracted with methanol, and the extract is filtered before injection into the HPLC system.
Biological Activity Assays
a. Anti-inflammatory Activity Assay (in RAW264.7 Macrophages):
-
RAW264.7 macrophage cells are cultured and pre-treated with varying concentrations of this compound.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[7][10].
-
The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the culture medium is quantified using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines)[7][10].
b. Inhibition of Hepatic De Novo Lipogenesis Assay (in HepG2 Cells):
-
HepG2 human liver cancer cells are cultured and treated with a liver X receptor α (LXRα) agonist (e.g., GW3954 or T0901317) to induce lipogenesis.
-
The cells are co-treated with different concentrations of this compound[3].
-
The expression levels of key lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), and downstream enzymes are measured using quantitative real-time PCR (qRT-PCR)[3].
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the comparative study of this compound and the signaling pathways associated with its biological activities.
Caption: Experimental workflow for the comparative study of this compound.
Caption: Anti-inflammatory signaling pathways of this compound.
Caption: Inhibition of hepatic lipogenesis by this compound.
Conclusion
This compound is a promising bioactive compound found in several Cynanchum species. This guide highlights the variability in its content across different species, with Cynanchum wilfordii appearing to be a particularly rich source. The provided experimental protocols offer a foundation for standardized extraction, quantification, and biological evaluation of this compound. The visualized signaling pathways for its anti-inflammatory and anti-lipogenic effects provide a clear framework for understanding its mechanisms of action and for designing future studies. This comparative guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of <i>Cynanchum taiwanianum</i> and Its Bioactive Compound Biosynthesis to Levels of Nitrogen and Potassium Fertilization - ProQuest [proquest.com]
- 4. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Cynandione A and PHA-543613
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two bioactive compounds, cynandione A and PHA-543613. Both compounds have garnered interest for their therapeutic potential, particularly in the realms of inflammation and neurological disorders. While they converge on a common molecular target, their broader mechanistic profiles exhibit notable distinctions. This document aims to objectively present their performance based on available experimental data, offering a valuable resource for researchers in pharmacology and drug development.
At a Glance: Key Mechanistic Differences and Similarities
| Feature | This compound | PHA-543613 |
| Primary Target | α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist; Inhibitor of NF-κB and MAPK signaling pathways | Potent and Selective α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist |
| Binding Affinity (Ki) for α7 nAChR | Not reported in the reviewed literature. | 8.8 nM[1] |
| Primary Therapeutic Area of Investigation | Anti-inflammatory, Nociception | Cognitive Enhancement, Neuroprotection |
| Downstream Signaling | ↑ IL-10, ↑ p-STAT3, ↓ p-IκB-α, ↓ p-ERK, ↓ p-p38 | ↑ Synaptic Proteins (α7-nAChR, NMDAR, AMPAR), ↑ Neuronal Survival |
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound and PHA-543613, focusing on their effective concentrations and key experimental outcomes.
| Compound | Assay | Cell Type/Animal Model | Concentration/Dose | Key Finding | Reference |
| This compound | Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | 50-200 µM | Dose-dependent decrease in NO production. | [2] |
| Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production | LPS-stimulated RAW264.7 macrophages | 50-100 µM | Significant reduction in cytokine levels. | [3] | |
| NF-κB DNA Binding Activity | LPS-stimulated RAW264.7 macrophages | 50-200 µM | Dose-dependent reduction in NF-κB binding. | [2] | |
| STAT3 Phosphorylation | RAW264.7 macrophages | 100 µM | Significant increase in STAT3 phosphorylation. | [3] | |
| PHA-543613 | α7 nAChR Binding Affinity (Ki) | - | 8.8 nM | Potent binding to the α7 nAChR. | [1] |
| Cognitive Enhancement (Morris Water Maze) | Scopolamine-induced amnesic rats | 0.3 mg/kg | Reversal of short-term memory deficits. | ||
| Neuroprotection | Quinolinic acid-lesioned rats | 12 mg/kg (twice daily) | Significant neuronal protection and reduced microglial activation. | ||
| Anti-inflammatory (TNF-α, IL-6, IL-1β) Production | LPS-stimulated RAW264.7 macrophages | 100 µM | Significant reduction in cytokine levels. | [3] |
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Action Modulator
This compound, an acetophenone isolated from the roots of Cynanchum wilfordii, exhibits a multifaceted mechanism of action. Its anti-inflammatory properties are attributed to two distinct but potentially interconnected pathways.
Firstly, this compound directly interferes with pro-inflammatory signaling cascades by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[2] This inhibition prevents the nuclear translocation of NF-κB and subsequently downregulates the expression of pro-inflammatory genes, including iNOS and COX-2, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[2]
Secondly, and of significant comparative interest, this compound acts as an agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4] Activation of this receptor on immune cells, such as macrophages, triggers an anti-inflammatory response. This is mediated, at least in part, by the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] IL-10, in turn, activates the STAT3 signaling pathway, which further contributes to the suppression of pro-inflammatory cytokine synthesis.[3]
References
The Role of Cynandione A in α7 Nicotinic Acetylcholine Receptor Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cynandione A and other key activators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a crucial target in neurodegenerative diseases, inflammation, and pain. While the existing literature strongly supports that this compound exerts its therapeutic effects through the α7 nAChR, direct quantitative data on its binding affinity and potency at the receptor are currently unavailable. This guide summarizes the known downstream effects of this compound and compares its profile with well-characterized α7 nAChR agonists and positive allosteric modulators (PAMs), for which quantitative data are available.
Executive Summary
This compound, an acetophenone isolated from Cynanchum wilfordii, has demonstrated significant potential in alleviating neuropathic pain and reducing inflammation.[1] These effects are mediated through the activation of the α7 nAChR, leading to a downstream signaling cascade involving the production of anti-inflammatory cytokines IL-10 and β-endorphin.[1][2] However, the precise mechanism of this compound's interaction with the α7 nAChR, whether as a direct agonist or a positive allosteric modulator, has not been quantitatively characterized. In contrast, other activators such as the agonist PHA-543613 and the positive allosteric modulators (PAMs) PNU-120596 (Type II) and NS-1738 (Type I) have been extensively studied, with established binding affinities and potency values. This guide will compare the functional outcomes of this compound with these alternatives, providing a framework for its potential positioning as a therapeutic agent.
Comparative Analysis of α7 nAChR Activators
The following tables summarize the available quantitative data for selected α7 nAChR agonists and positive allosteric modulators. It is important to note the absence of direct binding or activation data for this compound in the current literature.
Table 1: α7 nAChR Agonist - PHA-543613
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | MCE Bioactive Compounds |
| EC50 | 0.6 µmol/L (Emax = 25%) | Human α7 in oocytes | [3] |
| Mechanism of Action | Full Agonist | α7 nAChR | MCE Bioactive Compounds |
Table 2: α7 nAChR Positive Allosteric Modulators (PAMs) - PNU-120596 and NS-1738
| Compound | Type | Parameter | Value | Species/System | Reference |
| PNU-120596 | Type II | EC50 (Potentiation) | 1.6 ± 0.4 µM | Human α7 nAChR | [4] |
| NS-1738 | Type I | EC50 (Potentiation) | 2.6 ± 1.1 µM | Human α7 nAChR in HEK293 cells | [5] |
Table 3: Functional Effects of this compound
| Functional Outcome | Observation | Experimental System | Reference |
| IL-10 Expression | Significantly increased | Cultured Microglia | [1] |
| β-endorphin Expression | Significantly increased | Cultured Microglia | [1] |
| Anti-inflammatory Effect | Reduction of pro-inflammatory cytokines | Macrophages and endotoxemic mice | [4] |
| Anti-nociceptive Effect | Alleviation of mechanical allodynia | Neuropathic rats | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments discussed in this guide.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to measure ion channel activity in response to a ligand.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.
-
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply the test compound (e.g., this compound, PHA-543613) at various concentrations through the perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration.
-
Plot the concentration-response curve and fit to the Hill equation to determine the EC50 and maximum response (Imax).
-
Calcium Imaging using a Fluorescent Dye
This assay measures the increase in intracellular calcium upon receptor activation.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or SH-SY5Y) stably or transiently expressing the human α7 nAChR.
-
Plate the cells in a multi-well plate suitable for fluorescence measurement.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.
-
Remove the cell culture medium and add the dye loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with a physiological salt solution to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the test compound at various concentrations and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline (F0) for each concentration.
-
Plot the concentration-response curve of ΔF/F0 and fit to a sigmoidal dose-response equation to determine the EC50.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the α7 nAChR in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
IL-10 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IL-10 secreted by cells.
-
Sample Collection:
-
Culture microglia or other relevant cells and treat with the test compounds (e.g., this compound).
-
Collect the cell culture supernatant at desired time points.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for IL-10 and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-10 and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-10 in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound represents a promising molecule for the modulation of the α7 nAChR, with demonstrated efficacy in preclinical models of pain and inflammation. Its mechanism of action, which involves the upregulation of the anti-inflammatory cytokines IL-10 and β-endorphin, is clearly dependent on the activation of the α7 nAChR. However, the lack of direct quantitative data on its interaction with the receptor is a significant knowledge gap. Further investigation using the experimental protocols outlined in this guide, such as electrophysiology and radioligand binding assays, is essential to fully characterize this compound's pharmacological profile. Such studies will be crucial in determining whether it acts as a direct agonist or a positive allosteric modulator and will enable a more precise comparison with other α7 nAChR activators, ultimately informing its potential for clinical development.
References
- 1. Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Analysis of Cynandione A's Metabolic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of cynandione A, a bioactive compound isolated from the medicinal plant Cynanchum wilfordii. The available data from in vitro studies in murine and human cell lines, as well as a human clinical trial using a standardized plant extract, are presented to offer a cross-species perspective on its potential therapeutic applications in metabolic disorders.
Executive Summary
This compound has demonstrated notable metabolic regulatory effects in preclinical and clinical settings. In vitro, it promotes the browning of adipocytes and inhibits fat production in liver cells. A human clinical study using an extract of Cynanchum wilfordii, standardized for this compound, has shown positive effects on blood lipid profiles. While direct comparative in vivo studies using isolated this compound in animal models are limited, the existing data across different species and experimental systems point towards its potential as a modulator of lipid metabolism.
Data Presentation: Quantitative Metabolic Effects
The following table summarizes the key quantitative findings from a human clinical trial on the effects of a Cynanchum wilfordii ethanolic extract, standardized to contain 15.0–22.5 mg/g of this compound.
Table 1: Effects of Cynanchum wilfordii Extract on Blood Lipids in Hypercholesterolemic Adults [1]
| Parameter | Low-Dose Group (300 mg/day) | High-Dose Group (600 mg/day) | Placebo Group |
| Baseline LDL-C | ~149.9 mg/dL | ~149.9 mg/dL | ~149.9 mg/dL |
| Change in Triglycerides (8 weeks) | Significant decrease (p=0.022) | Not statistically significant | No significant change |
| Change in VLDL-C (8 weeks) | Significant decrease (p=0.022) | Not statistically significant | No significant change |
Note: The study participants had baseline LDL-C levels of 149.9 ± 2.8 mg/dL and total cholesterol of 232.1 ± 3.1 mg/dL. The low-dose group showed a statistically significant reduction in triglycerides and VLDL-C compared to the placebo group.
In Vitro Metabolic Effects: A Cross-Species Cellular Comparison
1. Murine Preadipocytes (3T3-L1 cells)
In mouse 3T3-L1 preadipocytes, this compound has been shown to induce beige adipocyte differentiation, a process that dissipates energy through thermogenesis. This suggests a potential role in increasing energy expenditure. The underlying mechanism involves the activation of the PKA signaling pathway, which leads to the translocation of SIRT1 from the cytoplasm to the nucleus. Nuclear SIRT1 then promotes the expression of genes related to beige adipocytes.
2. Human Hepatocytes (HepG2 cells)
In human HepG2 liver cells, this compound has been found to inhibit hepatic de novo lipogenesis, the process of synthesizing fatty acids.[2] This effect is crucial in the context of non-alcoholic fatty liver disease (NAFLD). The mechanism of action involves the activation of the LKB1/AMPK signaling pathway.[2] Activated AMPK is a key energy sensor that, when activated, switches off ATP-consuming processes like lipogenesis.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound in different cell types.
References
- 1. Cynanchum wilfordii Etanolic Extract Controls Blood Cholesterol: A Double-blind, Randomized, Placebo-Controlled, Parallel Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of cynandione A as a bioactive marker for Cynanchum wilfordii
A Comprehensive Comparison with Alternative Markers for Quality Control and Drug Development
For Immediate Release
SEOUL, South Korea – In the intricate world of herbal medicine and drug development, the accurate identification and quantification of bioactive compounds are paramount for ensuring safety, efficacy, and quality control. For Cynanchum wilfordii, a perennial herb used in traditional medicine for its various therapeutic properties, cynandione A has emerged as a key bioactive marker. This guide provides a comprehensive validation of this compound, comparing its performance with other potential markers from the plant, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Cynanchum wilfordii contains a diverse array of chemical constituents, including acetophenones, C21 steroidal glycosides, and other phenolic compounds. Among these, this compound, a dimeric acetophenone, has been a focal point of research due to its significant biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.
Comparative Analysis of Bioactive Markers in Cynanchum wilfordii
To validate this compound as a primary bioactive marker, it is essential to compare its properties with other constituents of Cynanchum wilfordii. The following tables summarize the quantitative data for this compound and its potential alternatives.
Table 1: Content of Key Chemical Markers in Cynanchum wilfordii
| Compound | Chemical Class | Content in C. wilfordii Root | Reference |
| This compound | Dimeric Acetophenone | ~21.0 mg/g (in ethanol extract); 0.274% | [1],[2] |
| p-Hydroxyacetophenone | Acetophenone | ~3.8 mg/g (in ethanol extract) | [1] |
| 2,5-Dihydroxyacetophenone | Acetophenone | 0.035% | [2] |
| Conduritol F | Cyclitol | 0.048 - 0.112 µg/mg (in adventitious roots) |
Table 2: Comparative Bioactivity of Markers from Cynanchum wilfordii
| Compound | Bioactivity | In Vitro/In Vivo Model | Key Findings | IC50 Value | Reference |
| This compound | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | NO: 18.5 µM, PGE2: 8.9 µM | [3] |
| TNF-α-stimulated human aortic smooth muscle cells | Potent inhibition of VCAM-1 and ICAM-1 expression | Not provided | [1] | ||
| Neuroprotective | Glutamate-induced cytotoxicity in PC12 cells | Dose-dependent attenuation of cytotoxicity | Not provided | ||
| p-Hydroxyacetophenone | Anti-inflammatory | TNF-α-stimulated human aortic smooth muscle cells | Potent inhibition of VCAM-1 and ICAM-1 expression | Not provided | [1] |
| Hepatitis B virus in HepG2 2.2.15 cells | Antiviral activity | 1854.7 µM | [4] | ||
| Conduritol F | Glycosidase Inhibition | Various glycosidase enzymes | Tested as a glycosidase inhibitor | Not provided |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Quantification of Acetophenones by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous quantification of this compound, p-hydroxyacetophenone, and other acetophenones in Cynanchum wilfordii extracts.
-
Instrumentation: An Alliance 2695 system (Waters Corp.) coupled with a Waters 2998 photodiode array detector.[3]
-
Column: Sunfire™ C18 column (4.6 × 150 mm, 5 µm particle size; Waters Corp.).[3]
-
Mobile Phase: A gradient of (A) 0.5% (v/v) acetic acid in water and (B) acetonitrile.[3]
-
0 min: 90% A / 10% B
-
10 min: 65% A / 35% B
-
30 min: 0% A / 100% B
-
-
Flow Rate: 1.0 ml/min.[3]
-
Injection Volume: 10 μl.[3]
-
Detection: UV detection at 254 nm.[3]
-
Sample Preparation: A powdered sample of C. wilfordii root is extracted with a suitable solvent (e.g., 70% ethanol), filtered, and diluted appropriately for HPLC analysis.
Quantification of Conduritol F by Gas Chromatography-Mass Spectrometry (GC-MS)
Conduritol F is a unique marker for distinguishing C. wilfordii from its common adulterant, C. auriculatum.
-
Extraction: Lyophilized sample (50 mg) is dissolved in 1 mL of a methanol:water:chloroform (2.5:1:1 v/v/v) solution with an internal standard (e.g., ribitol).
-
Derivatization: The polar phase is collected, dried, and derivatized with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis:
-
Column: RTX-5Sil MS column (30 m × 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Temperature Program: Initial temperature of 80°C for 2 min, ramped to 320°C at 10°C/min, and held for 5 min.
-
Mass Spectrometry: Electron impact ionization (70 eV) with a scan range of 50–600 m/z.
-
-
Quantification: Based on the ratio of the peak area of the analyte to the internal standard.
In Vitro Anti-inflammatory Activity Assay: Inhibition of NO and PGE2 Production
This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time before stimulation with LPS.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the NO or PGE2 production (IC50) is calculated.
Visualization of Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Discussion and Conclusion
The data presented strongly supports the validation of This compound as a primary bioactive marker for Cynanchum wilfordii. It is present in significant quantities and exhibits potent anti-inflammatory and neuroprotective activities. Its IC50 values for the inhibition of key inflammatory mediators are in the low micromolar range, indicating significant biological potency.[3]
p-Hydroxyacetophenone also demonstrates notable anti-inflammatory activity, potently inhibiting the expression of VCAM-1 and ICAM-1.[1] While its concentration in the plant extract is lower than that of this compound, its contribution to the overall bioactivity of C. wilfordii extracts should not be overlooked. It can be considered a secondary bioactive marker.
Conduritol F , while an excellent chemical marker for authenticating C. wilfordii and distinguishing it from adulterants, does not appear to share the same primary bioactivities attributed to the plant's traditional uses, such as anti-inflammatory or neuroprotective effects. Its main reported bioactivity is as a glycosidase inhibitor. Therefore, while crucial for quality control in terms of species identification, it is not a suitable bioactive marker for the therapeutic effects of interest.
References
- 1. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cynandione A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of cynandione A, a bioactive component utilized in various research applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound.[1] |
| Respiratory Protection | NIOSH-approved respirator | To be used if there is a risk of inhaling dust particles, especially in areas without adequate ventilation.[1] |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination.[1] |
Handling:
-
Avoid the formation of dust when handling the solid compound.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste receptacles.
Experimental Protocol: Waste Collection and Labeling
-
Waste Identification: Classify solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) as hazardous chemical waste.
-
Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.
-
Transferring the Chemical:
-
Carefully sweep up solid this compound using a spatula or a brush and dustpan to avoid creating dust.[1]
-
Place the collected solid into the designated hazardous waste container.
-
Any disposable materials that have come into contact with this compound, such as contaminated gloves or weighing paper, should also be placed in this container.
-
-
Labeling the Waste Container:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Recommended storage temperatures for this compound are -20°C for long-term and 2-8°C for short-term storage.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.
-
Collect the resulting rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's specific policies.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear the appropriate personal protective equipment, including respiratory protection. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up:
This compound Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₆[2] |
| Molecular Weight | 302.28 g/mol [2] |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL |
| Storage Temperature | -10 to -25°C |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cynandione A
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like cynandione A is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from safety data sheet recommendations and general guidelines for handling cytotoxic compounds.[1][2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double pair of nitrile gloves, tested for use with cytotoxic agents. Ensure gloves are of suitable thickness (>0.45mm for spills) and have a long cuff to cover the lab coat sleeve.[1][2][5] |
| Body Protection | Gown/Lab Coat | Disposable, fluid-resistant, long-sleeved gown with cuffs.[1][4] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face shield if there is a risk of splashing.[1][2] |
| Respiratory Protection | Respirator | A fit-tested N95 or N100 respirator should be used when handling the powder form of this compound or if there is a risk of generating aerosols.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[1] |
| Head Protection | Cap | A cap should be worn when preparing sterile solutions of the compound.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is essential to minimize exposure and contamination.
1. Preparation and Designated Area:
-
Conduct all handling of this compound within a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, especially when handling powders or creating solutions.
-
Before starting, assemble all necessary equipment and reagents.
2. Donning PPE:
-
Put on PPE in the following order: shoe covers, cap, gown, respirator, eye protection, and finally, two pairs of gloves.
3. Handling this compound Powder:
-
Carefully weigh the required amount of this compound powder in a chemical fume hood to avoid inhalation of airborne particles.[3]
-
Use dedicated equipment (spatulas, weighing boats) that is either disposable or can be decontaminated.
4. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to prevent splashing.
-
Keep containers tightly closed when not in use.[3]
5. Post-Handling and Doffing PPE:
-
After handling is complete, decontaminate all work surfaces.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing boats, and pipette tips, must be considered cytotoxic waste.
-
Segregate this waste into clearly labeled, leak-proof cytotoxic waste containers.[6]
2. Sharps Disposal:
-
Needles and other sharps used for injections or solution transfers must be disposed of in a designated sharps container for cytotoxic waste.
3. Liquid Waste:
-
Aqueous solutions containing this compound should not be poured down the drain.[3]
-
Collect all liquid waste in a clearly labeled, sealed, and leak-proof container designated for cytotoxic chemical waste.
4. Final Disposal:
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste. This typically involves incineration by a specialized waste management company.[7]
Spill Management
In the event of a spill, prompt and correct action is critical.
1. Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
If there is a risk of aerosol generation, do not attempt to clean it up without appropriate respiratory protection.[1]
2. Don Appropriate PPE:
-
Before cleaning the spill, don the full set of recommended PPE, including a respirator.[2]
3. Containment and Cleanup:
-
For liquid spills, cover with absorbent material from the cytotoxic spill kit.
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials and place them in a cytotoxic waste container.[3]
4. Decontamination:
-
Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.
Experimental Workflow for Handling this compound
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. biocrick.com [biocrick.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
